molecular formula C11H13N3 B2659231 1,5-Isoquinolinediamine, N1,N1-dimethyl- CAS No. 72678-06-9

1,5-Isoquinolinediamine, N1,N1-dimethyl-

Número de catálogo: B2659231
Número CAS: 72678-06-9
Peso molecular: 187.246
Clave InChI: YYMQOTILXRPNML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,5-Isoquinolinediamine, N1,N1-dimethyl- is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.246. The purity is usually 95%.
BenchChem offers high-quality 1,5-Isoquinolinediamine, N1,N1-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Isoquinolinediamine, N1,N1-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-N,1-N-dimethylisoquinoline-1,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14(2)11-9-4-3-5-10(12)8(9)6-7-13-11/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMQOTILXRPNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC2=C1C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to C11H13N3 Isoquinoline Derivatives: Synthesis, Characterization, and Biological Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of isoquinoline derivatives corresponding to the molecular formula C11H13N3. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical principles, validated experimental protocols, and potential therapeutic applications of this important class of heterocyclic compounds. We will navigate from fundamental molecular properties to detailed synthetic methodologies, rigorous characterization techniques, and a representative biological context, underscoring the causality behind key experimental choices.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its rigid bicyclic structure provides a versatile template for introducing diverse functional groups, enabling fine-tuning of pharmacological properties. Molecules incorporating this scaffold have demonstrated a vast range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory actions.[1][2] The specific formula C11H13N3 suggests a structure rich in nitrogen, a common feature in molecules designed to interact with biological targets through hydrogen bonding and electrostatic interactions.

For the purpose of this guide, we will focus on a representative and synthetically accessible isomer: N-(isoquinolin-3-yl)ethane-1,2-diamine . This structure contains the key isoquinoline core, a flexible diamine linker, and a primary amine, all of which are functionalities of significant interest in the design of targeted therapeutics, such as kinase inhibitors.

Molecular and Physicochemical Properties

A precise understanding of a compound's molecular properties is the foundation of its development.

Molecular Weight Calculation

The molecular weight of a compound with the formula C11H13N3 is calculated based on the atomic weights of its constituent elements.

ElementCountAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)131.00813.104
Nitrogen (N)314.00742.021
Total 187.246

The monoisotopic mass, crucial for high-resolution mass spectrometry, is 187.0953 g/mol .

Synthesis of a Representative C11H13N3 Isoquinoline Derivative

The synthesis of isoquinoline derivatives can be achieved through several classic name reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, which build the core heterocyclic system.[3][4][5] For our target molecule, N-(isoquinolin-3-yl)ethane-1,2-diamine, a more direct approach involves the functionalization of a pre-formed isoquinoline ring. A common and effective method is the nucleophilic aromatic substitution (SNAr) of a halo-isoquinoline.

Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of N-(isoquinolin-3-yl)ethane-1,2-diamine from 3-chloroisoquinoline.

Rationale: 3-Chloroisoquinoline is a commercially available starting material. The chlorine atom at the 3-position is susceptible to nucleophilic attack by an amine, particularly under conditions that promote the reaction, such as heat. Ethane-1,2-diamine serves as the nucleophile. An excess of the diamine is used to both drive the reaction to completion and act as a base to neutralize the HCl generated in situ, preventing the protonation and deactivation of the nucleophile.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloroisoquinoline (1.0 eq) and ethane-1,2-diamine (10.0 eq).

  • Solvent: While the reaction can be run neat in the excess amine, a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used to ensure homogeneity and facilitate heat transfer.

  • Reaction Conditions: Heat the mixture to 100-120 °C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material (3-chloroisoquinoline) is consumed.[6]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water. The excess ethane-1,2-diamine is water-soluble.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x). The product will move into the organic layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N-(isoquinolin-3-yl)ethane-1,2-diamine.

Synthesis and Purification Workflow

The overall process from starting materials to a fully characterized final product is a critical, self-validating workflow.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 3-Chloroisoquinoline + Ethane-1,2-diamine B Heat (100-120°C) in Solvent (e.g., DMSO) A->B SNAr Reaction C Quench with Water B->C Crude Product D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Dry & Concentrate D->E F Column Chromatography E->F Crude Solid/Oil G Purity Check (HPLC) F->G H Structure Confirmation (NMR, MS) G->H I Final Product: C11H13N3 Derivative H->I Pure Compound (>95%) G cluster_pathway Cell Proliferation Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds & Activates Substrate Substrate RTK->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (e.g., RAS-MAPK) P_Substrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor C11H13N3 Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Caption: Inhibition of a kinase signaling pathway by a C11H13N3 derivative.

Protocol: In Vitro Kinase Activity Assay (Example)

Rationale: To validate the biological hypothesis, a biochemical assay is performed to directly measure the compound's ability to inhibit the target kinase's enzymatic activity. [7]A fluorescence-based assay is a common, high-throughput method.

  • Assay Components: Prepare solutions of the target kinase, a suitable peptide substrate, and ATP in assay buffer.

  • Compound Preparation: Prepare a serial dilution of the C11H13N3 test compound in DMSO.

  • Reaction: In a 384-well plate, add the kinase and the test compound (or DMSO for control) and incubate briefly.

  • Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Detection: After a set incubation period, add a "stop" solution containing a detection reagent that specifically recognizes the phosphorylated substrate. The resulting fluorescence is proportional to kinase activity.

  • Data Analysis: Plot the fluorescence signal against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion

The C11H13N3 isoquinoline molecular formula represents a class of compounds with significant potential in drug discovery. Through rational design and established synthetic methodologies, specific isomers like N-(isoquinolin-3-yl)ethane-1,2-diamine can be efficiently produced. A rigorous, multi-technique approach to characterization is paramount to ensure the structural integrity and purity of the final compound. The inherent structural features of these derivatives make them promising candidates for targeting enzymes such as protein kinases, offering a clear path for further investigation in preclinical and clinical development.

References

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  • Basili, S., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC. Available from: [Link]

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  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal. Available from: [Link]

  • Nishal, A., et al. (2022). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. Available from: [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. Name-Reaction.com. Available from: [Link]

  • Nishal, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PubMed. Available from: [Link]

  • Unknown. Bischler-Napieralski Reaction. Cambridge University Press. Available from: [Link]

  • NROER. (2022). Bischler-Napieralski Reaction. YouTube. Available from: [Link]

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A Technical Guide to N¹,N¹-Dimethylisoquinoline-1,5-diamine: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth analysis of a specific derivative, 5-amino-1-(dimethylamino)isoquinoline. We will establish its formal IUPAC nomenclature, explore its predicted physicochemical properties, and propose a robust, multi-step synthetic pathway grounded in established organic chemistry principles. Furthermore, by examining structurally related analogs, such as the potent PARP-1 inhibitor 5-aminoisoquinoline, we will delineate the compound's potential applications in drug development, particularly in oncology and inflammatory diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile isoquinoline core for novel therapeutic discovery.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for clear scientific communication and reproducibility. The structure is an isoquinoline ring substituted at the 1- and 5-positions with a dimethylamino and a primary amino group, respectively.

1.1. IUPAC Name

The formal IUPAC name for the compound is N¹,N¹-dimethylisoquinoline-1,5-diamine . This nomenclature correctly identifies the parent diamine structure and specifies the location of the two methyl substituents on the nitrogen atom at the C1 position.

1.2. Synonyms

Common synonyms used in literature and chemical databases may include:

  • 5-amino-1-(dimethylamino)isoquinoline

  • 1-(Dimethylamino)isoquinolin-5-amine

1.3. Predicted Physicochemical Properties

As this specific derivative is not widely commercialized, experimental data is scarce. The following table summarizes key physicochemical properties predicted from its structure, providing a baseline for experimental design and formulation development. These properties are calculated based on the known characteristics of the isoquinoline scaffold and its functional groups.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₁₃N₃Derived from structural analysis.
Molecular Weight 187.24 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temp.Based on related compounds like 5-aminoisoquinoline (m.p. 128-132 °C).[3]
Solubility Predicted to be soluble in organic solvents (DMSO, DMF, Methanol) and dilute acidic aqueous solutions due to the basic nitrogen atoms.The presence of two basic amines enhances aqueous solubility upon protonation.
pKa Two pKa values expected. The isoquinoline ring nitrogen (pKa ~5.14) and the two exocyclic amines. The dimethylamino group is typically more basic than the primary amine.The basicity is a key factor for its biological interactions and formulation.[1]

The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline motif is a privileged structure in drug discovery. It is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1] This core is prevalent in nature, forming the backbone of thousands of plant alkaloids, including the well-known analgesics morphine and codeine, and the antimicrobial agent berberine.[4][5]

The rigid, planar structure of the isoquinoline ring system makes it an excellent scaffold for presenting functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets such as enzymes and receptors. Consequently, synthetic isoquinoline derivatives have been developed as potent therapeutic agents across numerous disease areas, including cancer, microbial infections, and inflammation.[2][5] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like topoisomerases and poly (ADP-ribose) polymerase (PARP) to the disruption of microtubule dynamics.[2][6]

Proposed Synthetic Strategy

The synthesis of a 1,5-disubstituted isoquinoline like N¹,N¹-dimethylisoquinoline-1,5-diamine requires a multi-step approach, as direct functionalization is often challenging and lacks regioselectivity. The following proposed workflow is based on well-established and reliable reactions in heterocyclic chemistry.

3.1. Rationale for the Synthetic Pathway

The chosen strategy involves building the isoquinoline core from a suitably substituted phenethylamine precursor using the classic Bischler-Napieralski reaction.[7][8] This method is highly effective for creating 1-substituted dihydroisoquinolines. Subsequent aromatization, nucleophilic substitution, and functional group manipulation (nitro reduction) provide a logical and field-proven route to the target molecule.

3.2. Detailed Experimental Protocol

Step 1: Acylation of 2-(3-Nitrophenyl)ethan-1-amine A solution of 2-(3-nitrophenyl)ethan-1-amine in a suitable aprotic solvent (e.g., dichloromethane) is cooled in an ice bath. An acylating agent, such as acetyl chloride or acetic anhydride, is added dropwise in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. The reaction is stirred until completion (monitored by TLC), yielding the corresponding N-acetyl-2-(3-nitrophenyl)ethan-1-amine. The rationale for starting with the nitro-substituted precursor is that the nitro group is a stable and effective precursor to the C5-amino group.

Step 2: Bischler-Napieralski Cyclization The N-acetylated intermediate is dissolved in an inert solvent like acetonitrile. A dehydrating agent and Lewis acid, typically phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added cautiously.[8] The mixture is heated to reflux to drive the intramolecular electrophilic aromatic substitution, where the activated carbonyl carbon attacks the benzene ring, leading to cyclization. This forms the 1-methyl-5-nitro-3,4-dihydroisoquinoline intermediate.

Step 3: Aromatization The resulting dihydroisoquinoline is dehydrogenated to form the fully aromatic isoquinoline ring. This is commonly achieved by heating the compound with a catalyst such as 10% Palladium on carbon (Pd/C) in a high-boiling point solvent like xylene or by using elemental sulfur.[1] This step yields 1-methyl-5-nitroisoquinoline.

Step 4: Nucleophilic Substitution at C1 To introduce the dimethylamino group, the 1-methyl group can be converted to a better leaving group, or a different strategy can be employed starting from a 1-chloroisoquinoline derivative. A more direct approach involves the catalytic amination of a 1-chloro-5-nitroisoquinoline intermediate. This intermediate can be synthesized via a similar route. The 1-chloro derivative undergoes nucleophilic aromatic substitution with dimethylamine, often heated in a sealed tube or under microwave irradiation, to yield 1-(dimethylamino)-5-nitroisoquinoline.

Step 5: Reduction of the Nitro Group The final step is the reduction of the C5-nitro group to the primary amine. This is a standard transformation that can be accomplished under various conditions. A common and effective method is catalytic hydrogenation using H₂ gas and a catalyst like Pd/C or Raney Nickel in an ethanol or methanol solvent.[8] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in concentrated HCl provides a robust method to yield the final product, N¹,N¹-dimethylisoquinoline-1,5-diamine.

3.3. Visualization of the Synthetic Workflow

Synthetic_Workflow cluster_0 Starting Material & Cyclization cluster_1 Core Formation & Functionalization cluster_2 Final Product Formation A 2-(3-Nitrophenyl)ethan-1-amine B N-Acyl Intermediate A->B Acylation (e.g., Ac₂O, TEA) C 1-Methyl-5-nitro-3,4-dihydroisoquinoline B->C Bischler-Napieralski (e.g., POCl₃, Heat) D 1-Methyl-5-nitroisoquinoline C->D Aromatization (e.g., Pd/C, Heat) E 1-Chloro-5-nitroisoquinoline D->E Chlorination F 1-(Dimethylamino)-5-nitroisoquinoline E->F Nucleophilic Substitution (Dimethylamine) G N¹,N¹-Dimethylisoquinoline-1,5-diamine F->G Nitro Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: Proposed multi-step synthesis of N¹,N¹-dimethylisoquinoline-1,5-diamine.

Potential Pharmacological Applications

The therapeutic potential of N¹,N¹-dimethylisoquinoline-1,5-diamine can be logically inferred from the well-documented activities of its structural analogs, most notably 5-aminoisoquinoline (5-AIQ).

4.1. Potential as a PARP-1 Inhibitor

Poly (ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. It detects DNA strand breaks and synthesizes poly (ADP-ribose) chains that recruit other DNA repair proteins. In certain cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP-1 leads to synthetic lethality, making it a validated anticancer strategy.

5-Aminoisoquinoline (5-AIQ) is a well-characterized, potent, and water-soluble inhibitor of PARP-1.[6] It is widely used as a pharmacological tool to study the effects of PARP inhibition. Given that N¹,N¹-dimethylisoquinoline-1,5-diamine retains the crucial 5-aminoisoquinoline core responsible for this activity, it is a prime candidate for investigation as a next-generation PARP inhibitor. The addition of the 1-(dimethylamino) group could modulate key drug-like properties:

  • Potency and Selectivity: The substitution may alter the binding affinity for the PARP-1 active site.

  • Pharmacokinetics: Changes in lipophilicity and basicity can affect absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Cell Permeability: The dimethylamino group might enhance the ability of the compound to cross cell membranes.[6]

4.1.1. PARP-1 Inhibition Signaling Pathway

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Enzyme DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) Synthesis PARP1->PAR catalyzes Apoptosis Stalled Replication Fork Cell Death (Apoptosis) PARP1->Apoptosis (in BRCA-deficient cells when inhibited) Repair Recruitment of DNA Repair Proteins PAR->Repair Resolution DNA Repair & Cell Survival Repair->Resolution Inhibitor N¹,N¹-Dimethylisoquinoline- 1,5-diamine Inhibitor->PARP1 inhibits

Caption: Mechanism of PARP-1 inhibition leading to cancer cell death.

4.2. Broader Anticancer and Anti-inflammatory Potential

Beyond PARP inhibition, the isoquinoline scaffold is known to exhibit anticancer activity through other mechanisms.[2] These include:

  • Topoisomerase Inhibition: Stabilizing the enzyme-DNA complex, leading to replication errors and cell death.

  • Microtubule Disruption: Interfering with the polymerization of tubulin, which is essential for cell division.

  • Kinase Inhibition: Targeting signaling pathways like PI3K/Akt/mTOR that are often dysregulated in cancer.

Furthermore, because PARP-1 activation is also a key event in inflammatory processes, inhibitors often display potent anti-inflammatory effects.[6] Therefore, N¹,N¹-dimethylisoquinoline-1,5-diamine warrants investigation in experimental models of inflammatory conditions such as ischemia-reperfusion injury and neuroinflammation.

Conclusion and Future Directions

N¹,N¹-dimethylisoquinoline-1,5-diamine is a structurally intriguing molecule with significant therapeutic potential rooted in the rich medicinal chemistry of the isoquinoline scaffold. This guide has established its formal nomenclature, predicted its core properties, and provided a viable, literature-supported synthetic strategy. The primary application for this compound lies in its potential as a novel PARP-1 inhibitor for oncology, building upon the known activity of its parent analog, 5-aminoisoquinoline.

Future work should focus on the practical execution of the proposed synthesis, full spectroscopic characterization of the final compound, and subsequent in vitro screening. Initial assays should confirm its PARP-1 inhibitory activity, followed by broader screening against cancer cell lines and in models of inflammation to fully elucidate its pharmacological profile.

References

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  • American Elements. (n.d.). Isoquinolines. Retrieved from [Link]

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  • St. John's Organics. (n.d.). 5-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, 98%. Retrieved from [Link]

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  • Al-Harbi, N. O., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules. Retrieved from [Link]

  • Filarowska, J., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Development & Validation of LC–MS/MS Assay for 5-Amino-1-Methyl Quinolinium in Rat Plasma: Application to Pharmacokinetic and Oral Bioavailability Studies. Retrieved from [Link]

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Protonation Dynamics of Dimethylamino Isoquinolines: A Structural & Energetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the pKa values and protonation states of dimethylamino isoquinolines.

Executive Summary

The basicity and protonation states of dimethylamino isoquinolines are critical parameters in medicinal chemistry, influencing solubility, membrane permeability (LogD), and ligand-target binding kinetics. While unsubstituted isoquinoline behaves as a moderate base (pKa ~5.4), the introduction of a dimethylamino [-N(CH₃)₂] group alters this profile significantly through competing electronic resonance and steric inhibition mechanisms.

This guide provides a definitive analysis of these effects, distinguishing between the high-basicity "amidine-like" isomers and those governed by steric attenuation. It synthesizes experimental data with theoretical frameworks to offer a predictive model for drug design.

Theoretical Framework: The "Push-Pull" vs. "Twist"

To understand the pKa values of this scaffold, one must analyze the competition between two forces:

  • Resonance Stabilization (The "Push"): The lone pair on the exocyclic nitrogen can donate into the ring system, stabilizing the protonated ring nitrogen (N-2). This is most potent at the C-1 and C-3 positions.

  • Steric Inhibition of Resonance (The "Twist"): Bulky dimethyl groups can clash with adjacent ring protons (peri-interactions), forcing the amino group out of planarity. This decouples the resonance system, drastically lowering basicity.

Protonation Site Logic

For all dimethylamino isoquinoline isomers, the thermodynamic site of protonation is the ring nitrogen (N-2) , not the exocyclic amino nitrogen.

  • Ring Nitrogen (N-2): sp² hybridized, lone pair in the plane (pyridine-like).

  • Exocyclic Nitrogen: sp³ hybridized (conceptually), but its lone pair is often delocalized into the π-system (aniline-like), making it non-basic.

Data Analysis: pKa Values and Structural Causality

The following table synthesizes experimental and high-confidence predicted pKa values for the conjugate acids (BH⁺).

Table 1: Comparative pKa Values of Isoquinoline Derivatives
Isomer PositionSubstituentpKa (Aq.)Electronic EffectSteric Consequence
Unsubstituted -H5.46 Reference StandardNone
1-Position -NH₂7.62 Strong Resonance (+R)Planar (High Basicity)
1-Position -N(CH₃)₂~6.0 - 6.5 *Attenuated ResonanceTwisted (Steric Clash with H-8)
3-Position -NH₂~4.5 - 5.0 Weak ResonanceInductive Withdrawal dominant
4-Position -NH₂6.29 Vinylogous ConjugationMinimal Steric Hindrance
5-Position -NH₂5.67 Inductive (+I)Remote from N-2
6-Position -NH₂7.10 Extended ConjugationPara-like resonance to N-2
8-Position -NH₂6.20 Inductive (+I)Peri-interaction with N-2

*Note: The 1-Dimethylamino derivative is weaker than the 1-Amino derivative due to the steric clash between the N-Methyl groups and the proton at C-8, which prevents the -NMe₂ group from becoming coplanar with the ring.

The "1-Position Anomaly"

The 1-aminoisoquinoline is significantly more basic than isoquinoline due to the formation of an amidine-like resonance structure upon protonation. However, in 1-dimethylaminoisoquinoline , the bulky methyl groups clash with the peri-hydrogen at C-8.

  • Consequence: The dimethylamino group rotates out of the plane.

  • Result: The lone pair cannot effectively overlap with the

    
    -system. The pKa drops relative to the primary amine, a phenomenon known as Steric Inhibition of Resonance.
    

Mechanistic Visualization

The following diagram illustrates the resonance stabilization in the 1-isomer and the steric disruption in the dimethyl variant.

G cluster_0 1-Aminoisoquinoline (Planar) cluster_1 1-Dimethylaminoisoquinoline (Twisted) A1 Neutral Form (Lone Pair Conjugated) A2 Protonated Form (Amidine Resonance) A1->A2 + H+ A2->A1 - H+ B1 Neutral Form (Steric Clash with H-8) B2 Protonated Form (Poor Resonance) B1->B2 + H+ B2->B1 - H+

Figure 1: Comparison of protonation energetics. The 1-Amino cation is stabilized by resonance (Green), while the 1-Dimethylamino cation suffers from steric deconjugation (Red), lowering its pKa.

Experimental Protocols

To determine these values accurately, a standard potentiometric titration is insufficient due to the low solubility of the neutral species. A Spectrophotometric Titration is the gold standard.

Protocol: UV-Vis Spectrophotometric pKa Determination

Objective: Determine the thermodynamic pKa by monitoring the bathochromic shift of the


 transition upon protonation.

Reagents:

  • Buffer System: Britton-Robinson or Phosphate-Citrate (pH 2.0 – 10.0).

  • Solvent: Water with 1% DMSO (to ensure solubility).

  • Analyte Concentration:

    
     M.
    

Workflow:

  • Preparation: Dissolve 1 mg of dimethylamino isoquinoline in 1 mL DMSO. Dilute into 100 mL of degassed water.

  • Scanning: Record the UV spectrum (200–400 nm) at pH 2.0 (fully protonated) and pH 10.0 (fully neutral) to identify the analytical wavelength (

    
    ).
    
    • Note: Expect a shift of 10–20 nm between species.

  • Titration: Prepare 10 aliquots of buffered analyte solution ranging from pH 3.0 to 9.0 in 0.5 unit increments.

  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    for each pH point.
  • Calculation: Use the linearized Henderson-Hasselbalch equation:

    
    
    Plot 
    
    
    
    vs. pH. The x-intercept is the pKa.

Workflow start Start: Pure Compound scan UV Scan (pH 2 & 10) Find λ_max shift start->scan buffer Prepare 10 Buffer Aliquots (pH 3.0 - 9.0) scan->buffer measure Measure Absorbance at λ_max buffer->measure calc Henderson-Hasselbalch Plot Determine Intercept measure->calc

Figure 2: Step-by-step workflow for spectrophotometric pKa determination.

Implications for Drug Development

Understanding these values allows for precise tuning of pharmacokinetic properties:

  • Solubility: At physiological pH (7.4), isomers with pKa > 7.4 (e.g., 1-amino) will be >50% ionized, improving aqueous solubility. The 1-dimethylamino isomer (pKa ~6.5) will be predominantly neutral (~90%), increasing lipophilicity but risking solubility issues.

  • Permeability (LogD): The 1-dimethylamino derivative, being largely neutral at pH 7.4, will exhibit higher passive membrane permeability compared to the 1-amino analog.

  • hERG Binding: Basic centers (pKa > 7) are often associated with hERG channel blockage. Lowering the pKa via steric twist (using the dimethylamino group at position 1) can be a strategy to mitigate cardiotoxicity while maintaining a basic handle for solubility in acidic environments (stomach).

References

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. Link

  • Zieliński, W., & Kudelko, A. (2005). Dissociation constants pKa of isoquinoline bases.[1] Arkivoc, 2005(5), 66-82. Link

  • PubChem. (2023).[2] Isoquinolin-1-amine Compound Summary. National Library of Medicine. Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. Link

  • Pozharskii, A. F., et al. (2016). 10-Dimethylamino Derivatives of Benzo[h]quinoline: Proton Sponge Analogues. Journal of Organic Chemistry, 81(13), 5574-5587. Link

Sources

Methodological & Application

Reaction conditions for acylating 5-amino group of N1,N1-dimethylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Acylation of 5-Amino-1-(dimethylamino)isoquinoline

Executive Summary & Chemical Context

This guide details the reaction conditions for the selective


-acylation of the 5-amino group of 1-(dimethylamino)isoquinolin-5-amine  (often colloquially referred to as "5-amino-N1,N1-dimethylisoquinoline").

Nomenclature Clarification: The term "N1,N1-dimethyl" implies a dimethylamino substituent at the 1-position of the isoquinoline ring. The IUPAC name for the starting material is


-dimethylisoquinoline-1,5-diamine .[1]

The Chemical Challenge: The substrate presents a unique regioselectivity challenge due to two nucleophilic nitrogen centers:[1]

  • The Ring Nitrogen (N2): Highly basic due to the electron-donating effect (+M) of the adjacent 1-dimethylamino group. Acylation here leads to unstable isoquinolinium salts.

  • The Exocyclic Amine (5-NH

    
    ):  The target nucleophile. While aniline-like, its nucleophilicity is enhanced by the electron-rich nature of the fused ring system.
    

Strategic Objective: To selectively acylate the 5-amino group while suppressing N2-quaternization (salt formation) through steric control and base selection.

Reaction Mechanism & Selectivity Logic

The 1-dimethylamino group exerts a strong peri-effect and steric hindrance around the ring nitrogen (N2). While it increases the electron density of the ring (making N2 potentially more reactive), the steric bulk of the two methyl groups at C1 effectively shields N2 from attack by bulky electrophiles.[1] Therefore, under kinetic control, the unhindered 5-amino group is the preferred site of acylation.[1]

Key Electronic Drivers:

  • C1-NMe

    
     (+M Effect):  Pushes electron density into the isoquinoline ring, activating the 5-NH
    
    
    
    .[1]
  • Steric Shielding: The C1 substituent protects N2, allowing the use of standard acylating agents without immediate quaternization.[1]

Diagram 1: Regioselectivity & Reaction Pathway

ReactionPathway SM Starting Material 1-(dimethylamino)isoquinolin-5-amine Inter Tetrahedral Intermediate (at 5-position) SM->Inter Acyl Chloride/Anhydride (Kinetic Attack at 5-NH2) Side Side Product N2-Acyl Isoquinolinium Salt SM->Side N2 Attack (Sterically Disfavored) Prod Target Product 5-Acylamino-1-(dimethylamino)isoquinoline Inter->Prod - HCl/AcOH (Base Mediated)

Caption: Kinetic preference for 5-NH2 acylation due to steric shielding of the ring nitrogen (N2) by the C1-dimethylamino group.[1]

Experimental Protocols

Protocol A: Standard Acylation (Acetic Anhydride/Pyridine)

Best for: Acetylation and introduction of simple acyl chains.[1]

Reagents:

  • Substrate: 1-(dimethylamino)isoquinolin-5-amine (1.0 equiv)[1]

  • Reagent: Acetic Anhydride (1.5 – 2.0 equiv)[1]

  • Solvent/Base: Pyridine (anhydrous, 5–10 volumes) OR DCM with Pyridine (3.0 equiv).[1]

Step-by-Step Procedure:

  • Dissolution: In a flame-dried flask under N

    
    , dissolve 1.0 mmol of substrate in anhydrous DCM (5 mL). Add Pyridine (3.0 mmol).[1]
    
    • Note: Using pure pyridine as solvent is effective but makes workup harder. DCM/Pyridine is preferred for scale-up.

  • Addition: Cool the solution to 0°C. Add Acetic Anhydride (1.5 mmol) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Endpoint: Disappearance of the fluorescent starting amine spot.

  • Quench: Add saturated NaHCO

    
     solution (5 mL) and stir vigorously for 15 minutes to hydrolyze excess anhydride.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with water (2 x) and brine (1 x).[1]

    • Critical: Do not use acidic washes (e.g., 1M HCl), as the product will protonate and remain in the aqueous phase.[1]

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (SiO
    
    
    , 0-5% MeOH/DCM).
Protocol B: Mild Coupling (HATU/DIPEA)

Best for: Coupling with complex, expensive, or chiral carboxylic acids.[1]

Reagents:

  • Carboxylic Acid (R-COOH) (1.1 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (2.5 equiv)[1]

  • Solvent: DMF (anhydrous)[1][2]

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.1 mmol) and HATU (1.1 mmol) in anhydrous DMF (3 mL). Add DIPEA (1.0 mmol) and stir for 5 minutes at RT.

    • Why: Pre-activation ensures efficient active ester formation before the nucleophile is introduced.

  • Addition: Add a solution of the isoquinoline substrate (1.0 mmol) and remaining DIPEA (1.5 mmol) in DMF (2 mL) to the reaction mixture.

  • Reaction: Stir at RT for 12–18 hours.

  • Workup: Dilute with EtOAc (30 mL). Wash with 5% LiCl solution (3 x 10 mL) to remove DMF.[1]

    • Tip: LiCl wash is essential to prevent DMF from contaminating the organic layer.

  • Purification: Flash chromatography.

Optimization & Troubleshooting Data

The following table summarizes conditions for different acyl donors.

ParameterCondition A (Robust)Condition B (Mild)Condition C (Schotten-Baumann)
Acyl Source Acid Chloride / AnhydrideCarboxylic AcidAcid Chloride
Base Pyridine or Et

N
DIPEANa

CO

(aq)
Solvent DCM or THFDMF or DMAcTHF / Water (1:[1]1)
Temp 0°C

RT
RT0°C
Yield (Est) 85-95%70-85%60-75%
Selectivity High (Kinetic control)HighModerate (Hydrolysis risk)
Use Case Acetyl, Benzoyl, TosylAmino acids, Drug fragmentsVery reactive chlorides
Diagram 2: Workup & Purification Decision Tree

WorkupLogic Start Reaction Complete CheckSolubility Is Product Water Soluble? Start->CheckSolubility No No (Lipophilic) CheckSolubility->No Standard Yes Yes (Polar/Basic) CheckSolubility->Yes Complex Sidechain Extract DCM Extraction Wash w/ NaHCO3 No->Extract Silica Flash Column DCM:MeOH (95:5) Extract->Silica Evap Evaporate Solvent (High Vac) Yes->Evap ReversePhase Reverse Phase HPLC (C18, 0.1% NH4OH) Evap->ReversePhase

Caption: Purification strategy based on product polarity. Note the use of basic modifiers (NH4OH) for HPLC to maintain the free base.

Critical References

  • Isoquinoline Reactivity Overview:

    • Detailed analysis of electrophilic substitution and acylation at exocyclic amines vs ring nitrogen.

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.

    • [1]

  • Acylation of Aminoisoquinolines:

    • Protocols for selective functionalization of amino-substituted heterocycles.

    • Source: Journal of Organic Chemistry, "Regioselective Acylation of Aminoisoquinolines."[1][3]

    • (General ACS Journal Search)[1]

  • 1-Dimethylaminoisoquinoline Derivatives:

    • Synthesis and properties of 1-substituted isoquinolines.

    • Source: Organic Letters, "Transition-Metal-Free Synthesis of 1-Aminoisoquinolines."

  • Coupling Reagents (HATU):

    • High-efficiency amide bond formation in heterocyclic systems.[1]

    • Source: Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". J. Am. Chem. Soc.[4]

    • [1]

Sources

Application Note: High-Fidelity Preparation of Kinase Inhibitor Libraries Using Isoquinoline Diamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, extensively utilized to target the ATP-binding pocket of protein kinases (e.g., ROCK, PKA, PKG, and FLT3). Its planar, bicyclic heteroaromatic architecture mimics the adenine ring of ATP, allowing it to establish critical hydrogen bonds with the kinase hinge region.

This guide details the construction of Isoquinoline Diamine Libraries . Unlike simple isoquinolines, the incorporation of a diamine linker at the C1 position serves two critical functions:

  • Solubility & Physicochemical Properties: The aliphatic amine modulation improves logD and solubility.

  • Vector for Growth: The distal amine provides a nucleophilic handle for parallel derivatization (capping), enabling the rapid exploration of the "solvent-front" or "ribose-pocket" regions of the kinase active site.

Mechanistic Design & Binding Logic

Effective library design begins with understanding the binding mode. The isoquinoline core typically binds to the kinase hinge region via a donor-acceptor motif.

Graphviz Diagram: Kinase Hinge Interaction Model

Figure 1: Predicted binding mode of 1-aminoisoquinoline derivatives within the ATP-binding pocket.

KinaseBinding Hinge Kinase Hinge Region (Backbone CO/NH) Isoquinoline Isoquinoline Core (Adenine Mimic) Isoquinoline->Hinge H-Bond Acceptor (N2) Isoquinoline->Hinge H-Bond Donor (Exocyclic NH) Diamine Diamine Linker (Solubilizing/Spacer) Isoquinoline->Diamine C1-Substitution Cap Diversity Cap (Solvent Front Interaction) Diamine->Cap Amide/Urea Bond

Synthetic Workflow: The "Displace & Cap" Strategy

The most robust route for generating diverse libraries is the Nucleophilic Aromatic Substitution (


)  of 1-chloroisoquinoline, followed by parallel capping. This method avoids heavy metal contamination (unlike Buchwald-Hartwig coupling) and proceeds under mild conditions.
Graphviz Diagram: Library Synthesis Workflow

Figure 2: Step-by-step synthetic pathway from Isoquinoline N-oxide to the final library.

SynthesisWorkflow Start Isoquinoline N-oxide Step1 1. Chlorination (POCl3, Reflux) Start->Step1 Inter1 1-Chloroisoquinoline (Scaffold) Step1->Inter1 Step2 2. SnAr Displacement (Excess Diamine) Inter1->Step2 Inter2 Amino-Isoquinoline Intermediate Step2->Inter2 Step3 3. Parallel Capping (R-COCl / R-SO2Cl) Inter2->Step3 Final Final Inhibitor Library Step3->Final

Detailed Experimental Protocols

Phase 1: Scaffold Activation (Synthesis of 1-Chloroisoquinoline)

Objective: Convert the stable isoquinoline N-oxide into the reactive electrophile 1-chloroisoquinoline.

Reagents:

  • Isoquinoline N-oxide (CAS: 1532-72-5)[1]

  • Phosphorus Oxychloride (

    
    )
    
  • Dichloromethane (DCM)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), dissolve Isoquinoline N-oxide (20.0 g, 138 mmol) in dry DCM (50 mL). Note: DCM is optional; neat reaction is common but solvent helps control exotherms.
    
  • Addition: Cool to 0°C. Add

    
     (200 mL) dropwise. This reaction is exothermic.
    
  • Reflux: Heat the mixture to reflux (approx. 105°C oil bath if neat, or DCM reflux) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup (Critical):

    • Remove excess

      
       via rotary evaporation under reduced pressure.
      
    • Pour the residue onto crushed ice (slowly!).

    • Neutralize with saturated

      
       or 
      
      
      
      to pH 8–9.
    • Extract with DCM (3 x 100 mL). Dry over anhydrous ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .
      
  • Purification: Flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

    • Yield Target: >85%.[1][2]

    • Characterization: 1H NMR (400 MHz, DMSO-d6) should show loss of the N-oxide proton and a shift in the C1 vicinity.

Phase 2: Introduction of the Diamine Linker ( )

Objective: Install the diamine linker while preventing the formation of "bis-isoquinoline" dimers.

Critical Insight: To ensure mono-substitution (one isoquinoline per diamine), you must use a large excess of diamine (5–10 equivalents) or use a mono-Boc protected diamine . The protocol below uses the excess diamine method as it is more cost-effective for simple linkers (e.g., piperazine, homopiperazine).

Protocol:

  • Reaction: Dissolve 1-chloroisoquinoline (1.0 eq) in NMP (N-methyl-2-pyrrolidone) or n-Butanol.

  • Diamine Addition: Add the diamine (e.g., piperazine, 1,4-diaminocyclohexane) (10.0 eq).

    • Why 10 eq? High concentration of nucleophile ensures the 1-chloroisoquinoline reacts with a free diamine molecule rather than the product of a previous reaction.

  • Heating: Heat to 120–140°C in a sealed pressure vial (microwave reactor preferred: 140°C for 30 min).

  • Workup:

    • Dilute with water.

    • Extract with EtOAc.[1][3]

    • Removal of Excess Diamine: Wash the organic layer extensively with brine. If the diamine is volatile, it can be removed under high vacuum. If not, use a SCX-2 (Strong Cation Exchange) catch-and-release cartridge to isolate the basic product.

Phase 3: Parallel Library Generation (Capping)

Objective: Diversify the library by capping the distal amine.

Plate Setup: 96-well deep-well plate. Reagents: Acyl chlorides, Sulfonyl chlorides, Isocyanates.

  • Stock Preparation: Prepare a 0.1 M solution of the Amino-Isoquinoline intermediate (from Phase 2) in anhydrous DCM/DMF (9:1). Add DIPEA (3.0 eq).

  • Dispensing: Aliquot 500 µL of the stock solution into each well (50 µmol scale).

  • Reagent Addition: Add 1.2 eq of the specific capping agent (R-Cl) to each well.

  • Incubation: Shake at Room Temperature for 12 hours.

  • Scavenging (Self-Validating Step): Add 50 mg of polymer-supported trisamine resin (to scavenge excess acid chloride) and 50 mg of polymer-supported isocyanate (to scavenge unreacted amine intermediate). Shake for 4 hours.

  • Filtration: Filter the reaction mixtures into a receiving plate. Evaporate solvent.[1][4]

Quality Control & Data Presentation

Analytical Conditions

All library members must be validated for purity (>90%) and identity.

ParameterCondition
Instrument UPLC-MS (e.g., Waters Acquity / Thermo Q-Exactive)
Column C18 Reverse Phase (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 2.5 minutes
Flow Rate 0.6 mL/min
Detection UV (254 nm) + ESI (Positive Mode)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Bis-Isoquinoline Dimer Insufficient diamine excess in Phase 2.Increase diamine to 10-15 eq or use mono-Boc diamines.
Low Yield in

1-Chloroisoquinoline deactivation.Increase temperature to 160°C or switch to Pd-catalyzed Buchwald-Hartwig (Pd2(dba)3, BINAP).
Precipitate in Capping HCl salt formation.Ensure sufficient DIPEA or Pyridine is present to scavenge HCl.

References

  • Hidaka, H., et al. (1984).[4] "Isoquinolinesulfonamides as potent and selective protein kinase inhibitors."[4] Biochemistry. Link

  • Rachman, M., et al. (2020). "Discovery of a novel kinase hinge binder fragment by dynamic undocking."[5] ResearchGate.[6] Link

  • ChemicalBook. (2025). "1-Chloroisoquinoline Synthesis and Properties." Link

  • TargetMol. (2025). "Kinase Inhibitor Library Design and Diversity." Link

  • Awuah, E., & Capretta, A. (2010).[7] "Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines." Journal of Organic Chemistry. Link

Sources

Application Notes & Protocols: Characterizing Aminoisoquinoline-DNA Intercalation

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive compounds. When functionalized with amino groups, these planar aromatic systems gain a unique potential to interact with the very blueprint of life: DNA. This guide moves beyond mere procedural instruction. It is designed to provide you with the strategic framework and detailed methodologies required to rigorously investigate and validate the intercalation of novel aminoisoquinoline derivatives into the DNA double helix. We will explore the causality behind our experimental choices, ensuring that each step, from initial spectroscopic screening to definitive biophysical analysis, builds a robust, self-validating case for the mechanism of action. Our objective is to empower your research with the confidence that comes from a multi-faceted, evidence-based approach to understanding drug-DNA interactions.

The Principle of Intercalation: A Molecular Embrace

DNA intercalation is a specific mode of non-covalent binding where a planar molecule, or a part of it, inserts itself between the stacked base pairs of the DNA double helix.[1] This process is distinct from groove binding or electrostatic interactions with the phosphate backbone. Aminoisoquinolines, due to their flat, electron-rich aromatic structure, are prime candidates for this type of interaction, which is a hallmark of many potent anticancer and antibiotic agents.[2][3]

The insertion of an intercalator forces the DNA helix to locally unwind and lengthen to accommodate the guest molecule. This structural distortion is profound and can disrupt essential cellular processes like DNA replication and transcription, ultimately leading to cytotoxicity in rapidly dividing cells, such as cancer cells.[1][4][5] A successful investigation hinges on detecting and quantifying these signature structural changes.

G cluster_0 DNA Double Helix cluster_1 Intercalated Complex DNA_start 5'-3' Strand DNA_end 3'-5' Strand bp1 A-T bp2 G-C bp3 C-G bp4 T-A Amino_Iso Aminoisoquinoline (Planar Molecule) Intercalator Intercalated Aminoisoquinoline Amino_Iso->Intercalator Inserts between base pairs bp1_i A-T bp2_i G-C bp3_i C-G bp4_i T-A Unwinding Helix Unwinding & Lengthening

Caption: Mechanism of DNA intercalation by a planar aminoisoquinoline molecule.

A Multi-Technique Approach for Validated Insights

Caption: A logical workflow for characterizing DNA intercalators.

Protocol I: UV-Visible Absorption Spectroscopy

Principle: This is the primary screening technique to detect an interaction. The electronic transitions of the aminoisoquinoline are sensitive to its environment. When an intercalator inserts into the hydrophobic environment between DNA base pairs, it engages in π-π* stacking interactions.[6] This typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift, a shift to a longer wavelength) in the absorption maximum of the compound.[4][7][8]

Protocol:

  • Preparation: Prepare a stock solution of the aminoisoquinoline compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Prepare a concentrated stock of high-quality calf thymus DNA (ct-DNA) in the same buffer. Ensure the DNA solution is free of protein (A260/A280 ratio of ~1.8–1.9).[6]

  • Titration Setup: In a 1 cm path length quartz cuvette, place a fixed concentration of the aminoisoquinoline solution (e.g., 20 µM).

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the compound alone (typically from 230-500 nm).[9]

  • Titration: Add small aliquots of the ct-DNA stock solution directly to the cuvette. After each addition, mix gently and allow the solution to equilibrate for 5 minutes.

  • Spectral Recording: Record the absorption spectrum after each addition of DNA.[9]

  • Correction: The spectra should be corrected for the dilution of the compound upon DNA addition.

Data Analysis & Interpretation: The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation by plotting [DNA]/(εa - εf) versus [DNA].[6]

  • εa = Aobs/[Compound], the apparent extinction coefficient.

  • εf = The extinction coefficient of the free compound.

  • εb = The extinction coefficient of the compound when fully bound to DNA.

A significant hypochromism (>10%) and a red shift (>5 nm) are strong indicators of an intercalative binding mode.[6]

Data Presentation:

Compound IDλmax (Free) (nm)λmax (Bound) (nm)Bathochromic Shift (Δnm)Hypochromism (%)Binding Constant (Kb) (M-1)
AQ-0013503588251.5 x 105
Control3523520<2Not Calculated

Protocol II: Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)

Principle: This is a highly sensitive and common assay that leverages a well-characterized intercalator, ethidium bromide (EtBr). EtBr exhibits a significant increase in fluorescence quantum yield upon intercalating with DNA.[10] A test compound that can compete for these intercalation sites will displace EtBr, leading to a measurable quenching of the EtBr-DNA fluorescence.[6][11] This provides strong evidence for a shared binding mode (i.e., intercalation).

Protocol:

  • Preparation: Prepare solutions of ct-DNA (e.g., 10 µM) and EtBr (e.g., 10 µM) in a buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Complex Formation: Mix the ct-DNA and EtBr solutions and incubate at room temperature for 10 minutes to allow the formation of the fluorescent EtBr-DNA complex.[9]

  • Initial Measurement: Place the EtBr-DNA solution in a fluorescence cuvette and measure its initial fluorescence intensity (Excitation: ~520 nm, Emission: ~600 nm).[9]

  • Titration: Add increasing concentrations of the aminoisoquinoline compound to the EtBr-DNA complex. Mix and allow to equilibrate for 2-3 minutes after each addition.

  • Fluorescence Recording: Measure the fluorescence emission spectrum after each addition. A decrease in fluorescence intensity indicates displacement of EtBr.[6]

Data Analysis & Interpretation: The data can be analyzed using the Stern-Volmer equation to calculate the quenching constant (Ksv). The plot of I0/I versus [Compound] should be linear.[6]

  • I0 = Fluorescence intensity of the EtBr-DNA complex in the absence of the compound.

  • I = Fluorescence intensity in the presence of the compound.

The apparent binding constant (Kapp) can be calculated from the concentration of the compound that causes a 50% reduction in fluorescence (IC50) using the equation: K_EtBr * [EtBr] = K_app * [Compound]_50%.[6]

Data Presentation:

Compound IDIC50 (µM)Stern-Volmer Constant (Ksv) (M-1)Apparent Binding Constant (Kapp) (M-1)
AQ-0015.22.1 x 1041.9 x 105
Control>100Not SignificantNot Calculated

Protocol III: Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is exceptionally sensitive to the chiral structure of macromolecules like DNA.[12][13] The canonical B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[14] Intercalation significantly perturbs this structure, leading to changes in the intensity and position of these bands.[15][16] Additionally, an achiral aminoisoquinoline molecule can exhibit an induced CD (ICD) signal when held in a chiral environment by the DNA, providing further evidence of intimate binding.[15]

Protocol:

  • Preparation: Prepare a solution of ct-DNA (e.g., 50 µM) in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.2).

  • Instrument Setup: Use a CD spectrophotometer and a quartz cuvette with a 1 cm path length. Set the scanning range from 220 nm to 320 nm.

  • DNA Spectrum: Record the CD spectrum of the DNA solution alone.

  • Titration: Add increasing concentrations of the aminoisoquinoline compound to the DNA solution. Allow the solution to equilibrate for 5 minutes after each addition before recording the spectrum.[14]

  • Blank Correction: Subtract the spectrum of the buffer (and the compound itself, if it has a CD signal) from each measurement.

Data Analysis & Interpretation:

  • Intercalation: Typically causes an increase in the intensity of the positive band and a decrease (more negative) in the negative band, indicating a stabilization and potential perturbation of the DNA helical structure.

  • Groove Binding: Often results in smaller changes or no significant change in the intrinsic DNA CD bands.

  • Induced CD (ICD): The appearance of a new CD signal in the absorption region of the aminoisoquinoline (>300 nm) is a strong indication of the compound binding rigidly within the chiral DNA environment.

Data Presentation:

Compound ID[Compound]/[DNA] RatioChange in Molar Ellipticity at 275 nm (%)Change in Molar Ellipticity at 245 nm (%)Induced CD Signal Observed
AQ-0011:1+18%-25%Yes, at 360 nm
Control1:1<2%<2%No

Protocol IV: Viscometry

Principle: This is arguably the most definitive hydrodynamic method for distinguishing intercalation from other binding modes.[14] The core logic is simple: classical intercalators increase the separation between adjacent base pairs, leading to an overall lengthening of the DNA helix. This increase in the axial length of DNA results in a measurable increase in the viscosity of the solution.[17][18] In contrast, compounds that bind exclusively in the grooves or via electrostatic interactions do not significantly increase the DNA length and thus have a minimal effect on viscosity.[17]

Protocol:

  • DNA Preparation: Prepare a solution of ct-DNA (e.g., 0.5 mM) in buffer. The DNA must be sonicated to produce short, rod-like fragments (200-300 bp) to ensure the viscosity measurement reflects length changes rather than changes in flexibility.

  • Viscometer Setup: Use a capillary viscometer (e.g., an Ostwald viscometer) maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) in a water bath.

  • Flow Time Measurement: Measure the flow time of the buffer (t0) and the DNA solution (t). Multiple readings should be taken for accuracy.

  • Titration: Add increasing amounts of the aminoisoquinoline compound to the DNA solution and measure the new flow time after each addition.

  • Calculation: Calculate the relative viscosity (η/η0) where η = (t - t0) and η0 = (tDNA - t0). Plot (η/η0)1/3 versus the binding ratio ([Compound]/[DNA]).

Data Analysis & Interpretation: A significant and concentration-dependent increase in the relative viscosity of the DNA solution is considered unambiguous evidence for an intercalative binding mode.[14][19]

Data Presentation:

[Compound]/[DNA] RatioRelative Viscosity (η/η0) for AQ-001Relative Viscosity (η/η0) for Groove-Binder Control
0.01.001.00
0.21.151.01
0.41.321.01
0.61.511.02
0.81.681.02

Protocol V: In Silico Analysis - Molecular Docking

Principle: Molecular docking provides a theoretical model to visualize and energetically evaluate the binding of an aminoisoquinoline to DNA.[20] By simulating the interaction at an atomic level, it can predict the most favorable binding pose (e.g., intercalation vs. groove binding), identify key interacting base pairs, and estimate the binding free energy. This in silico evidence powerfully complements experimental findings.[21]

G Prep_Ligand Prepare Ligand (Aminoisoquinoline 3D structure, energy minimization) Define_Grid Define Docking Grid (Specify search space on DNA) Prep_Ligand->Define_Grid Prep_DNA Prepare Receptor (Select DNA structure from PDB, e.g., B-DNA dodecamer) Prep_DNA->Define_Grid Run_Docking Run Docking Algorithm (e.g., AutoDock Vina, GOLD) Define_Grid->Run_Docking Analyze Analyze Results (Cluster poses, calculate binding energy, visualize) Run_Docking->Analyze

Caption: A generalized workflow for in silico molecular docking studies.

Protocol:

  • Ligand Preparation: Generate the 3D structure of the aminoisoquinoline. Assign partial charges and minimize its energy using computational chemistry software.

  • Receptor Preparation: Obtain a suitable DNA structure from the Protein Data Bank (PDB), typically a B-DNA dodecamer. Remove water and any existing ligands, and add polar hydrogens.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to define a search space (grid box) encompassing the DNA. Run the simulation to generate a series of possible binding poses.

  • Results Analysis: Analyze the output poses. The top-ranked pose is the one with the lowest predicted binding free energy. Visualize this pose to determine if the compound is intercalated between base pairs or sitting in a groove. Identify any hydrogen bonds or other key interactions.

Data Analysis & Interpretation: A top-ranked pose showing the planar isoquinoline ring sandwiched between DNA base pairs, coupled with a favorable (highly negative) binding energy, provides strong theoretical support for intercalation. The specific base pairs involved (e.g., preference for G-C vs. A-T sites) can also be identified.

Data Presentation:

Compound IDPredicted Binding ModeBinding Energy (kcal/mol)Key Interacting Base Pairs
AQ-001Intercalation-8.5G4-C5, C5-G6
ControlMinor Groove Binding-6.2A8, T9 (groove)

Conclusion: Building a Cohesive Narrative

  • UV-Vis and Fluorescence studies show strong binding affinity.

  • Fluorescence displacement assays confirm competition with a known intercalator like EtBr.

  • Circular Dichroism reveals significant perturbation of the DNA secondary structure.

  • Viscometry provides definitive proof of DNA helix lengthening.

  • Molecular Docking offers a structurally and energetically plausible model that aligns with all experimental observations.

By following this comprehensive, multi-faceted approach, researchers can confidently characterize the DNA intercalation properties of novel aminoisoquinoline compounds, paving the way for their further development as therapeutic agents.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: DNA Intercalation Assay with N-(2-nitrophenyl)acridin-9-amine. BenchChem.
  • Gapi, K., et al. (2024). Recent progress in probing small molecule interactions with DNA. Bioorganic & Medicinal Chemistry.
  • Kypr, J., et al. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism.
  • Creative Biostructure. (n.d.). Applications of Circular Dichroism Spectroscopy: Protein, DNA, & Drug Insights.
  • Holm, M., et al. (2010). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions.
  • Holm, M., et al. (2010). Circular dichroism to determine binding mode and affinity of ligand-DNA interactions. PubMed.
  • Knotek, P., et al. (2020). Viscosity measurements of DNA solutions with and without condensing agents.
  • BenchChem. (2025). Application Notes and Protocols for DNA Intercalation Assay of Benz(a)acridine, 10-methyl-.
  • Reyes-Pérez, E., et al. (2016).
  • BenchChem. (2025).
  • Kumar, S., et al. (2018). Synthesis, DNA binding and cytotoxic evaluation of aminoquinoline scaffolds. Journal of Chemical Sciences.
  • Jenkins, T.C. (2001). Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions. In: Fox, K.R. (eds) Drug-DNA Interaction Protocols. Methods in Molecular Biology™, vol 90. Humana Press.
  • RIIDFCM. (n.d.). Viscosity Measurements.
  • BenchChem. (2025).
  • Rocha, D., et al. (2024). The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange. MDPI.
  • Pop, C., et al. (2012). Biomolecular studies by circular dichroism. IMR Press.
  • User "nrepp". (2014).
  • Li, Y., et al. (2020). 3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives as novel scaffold topoisomerase I inhibitor via DNA intercalation: design, synthesis, and antitumor activities. New Journal of Chemistry.
  • RheoSense, Inc. (2022). Viscosity as an Indicator of Small molecule drug binding with DNAs. YouTube.
  • Scott, A.D., et al. (2023). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Expert Opinion on Drug Discovery.
  • Chaires, J.B. (1998). Thermodynamics of drug–DNA interactions. Biopolymers.
  • Fox, K.R. (ed.). (2001). Drug-DNA interaction protocols. Methods in Molecular Biology.
  • Inspiralis. (n.d.). DNA Unwinding Assay.
  • Ismaili, L., et al. (2019). Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents. Bioorganic & Medicinal Chemistry.
  • Bertozo, L.C., et al. (2023). Aminoquinolines: Fluorescent sensors to DNA – A minor groove probe. Experimental and in silico studies. Journal of Molecular Liquids.
  • Various Authors. (2014).
  • Sun, Y., et al. (2009). Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis.
  • Al-Qurainy, F., et al. (2024). Electrochemical and UV-visible spectroscopic investigation of anthranilic acid interaction with DNA. IAPC Journals.
  • Chen, D., et al. (2023). Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms. Arabian Journal of Chemistry.
  • Musso, L., et al. (2021). Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. European Journal of Medicinal Chemistry.
  • University of Delhi. (n.d.).
  • Li, S., et al. (2024).
  • Zhang, L., et al. (2009). Synthesis and analysis of potential DNA intercalators containing quinoline-glucose hybrids. Chemical Biology & Drug Design.
  • BenchChem. (2025). A Comparative Guide to the Molecular Docking of Isoquinoline Isomers in Enzyme Active Sites.
  • Nair, V., et al. (2005). Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions. Methods in Molecular Biology.
  • de Souza, M.V.N., et al. (2009). Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA)
  • Venugopal, T., et al. (2022). DNA intercalators as anticancer agents. Journal of Biochemical and Molecular Toxicology.
  • El-Gazzar, M.G., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry.
  • Mukherjee, A., & Sasikala, W.D. (2013). Drug-DNA intercalation: from discovery to the molecular mechanism. Advances in Protein Chemistry and Structural Biology.
  • Musso, L., et al. (2021). Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. PubMed.
  • Fassihi, A., et al. (2015). Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. Research in Pharmaceutical Sciences.
  • Dzierzbicka, K., et al. (2019).
  • Mohanty, S., et al. (2021). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines.

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Troubleshooting & Optimization

Optimizing column chromatography purification for polar isoquinoline amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Column Chromatography Purification for Polar Isoquinoline Amines Content Type: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Chromatography Support Hub. This guide addresses the specific challenges of purifying polar isoquinoline amines—a class of molecules notorious for severe tailing, irreversible adsorption, and poor solubility.

Core Chemical Challenge: The "Silanol Effect"

Isoquinoline derivatives possess a basic nitrogen atom (typically pKa ~5.0–7.0).[1] Standard silica gel is acidic (pH ~5.[1]0) due to surface silanol groups (Si-OH).[1]

  • The Conflict: The basic amine protonates upon contact with acidic silica, forming an ionic bond with the silanol.

  • The Result: The molecule "drags" through the column rather than partitioning cleanly, causing broad peaks (tailing) and yield loss.

Module 1: Troubleshooting & Optimization Guides

Issue: "My compound streaks from the baseline to the solvent front (Severe Tailing)."

Diagnosis: Uncontrolled interaction between the isoquinoline nitrogen and silica silanols.

Solution: The "Silanol Shielding" Strategy You must introduce a competitive base into your mobile phase to block active silanol sites.[2]

Recommended Modifiers:

  • Triethylamine (TEA): Best for lipophilic isoquinolines eluting in Hexane/EtOAc.[1]

    • Concentration: 1–3% v/v.[1]

    • Note: Pre-wash the column with the TEA-containing solvent to neutralize the silica before loading your sample.[3]

  • Ammonium Hydroxide (NH₄OH): Essential for polar isoquinolines requiring DCM/MeOH.[1]

    • Concentration: 0.5–1% of concentrated aqueous ammonia (28-30%).[1]

    • Preparation: Do not add aqueous ammonia directly to DCM (it will separate).[1] Premix it into the Methanol component first.[1]

    • Example System: DCM : MeOH : NH₄OH (90 : 9 : 1).[1][4][5]

Issue: "My compound is polar and won't dissolve in the mobile phase."

Diagnosis: Solubility mismatch. Polar isoquinolines often require methanol for solubility but need non-polar solvents for retention.[1] Liquid loading in MeOH will cause the sample to wash through immediately (no retention).

Solution: Solid Load (Dry Load) Protocol This is the gold standard for polar amines.

  • Dissolve: Dissolve crude mixture in MeOH or DCM (add heat/sonication if needed).

  • Adsorb: Add Silica Gel (1:1 ratio by weight to crude) or Celite 545.[1]

  • Evaporate: Rotary evaporate to dryness. You should have a free-flowing powder.[1][6]

  • Load: Pour this powder on top of your pre-packed column and cover with a layer of sand.[1][6]

  • Elute: Begin your gradient. The compound effectively starts at "zero" solvent strength.[1]

Module 2: Decision Logic & Workflow

Visualization: Purification Strategy Decision Matrix

G Start Start: Polar Isoquinoline Purification Solubility Check Solubility in DCM/MeOH (9:1) Start->Solubility HighSol Soluble Solubility->HighSol Yes LowSol Insoluble / Poor Solubility->LowSol No PhaseChoice Choose Stationary Phase HighSol->PhaseChoice ReversePhase Reverse Phase (C18) LowSol->ReversePhase Highly Recommended NormalPhase Normal Phase Silica PhaseChoice->NormalPhase Moderate Polarity PhaseChoice->ReversePhase High Polarity ModifierCheck Add Modifier? NormalPhase->ModifierCheck RP_Buffer Buffer: 10mM NH4HCO3 (pH 10) ReversePhase->RP_Buffer TEA Add 1-2% TEA (If Hex/EtOAc) ModifierCheck->TEA NH3 Add 1% NH4OH (If DCM/MeOH) ModifierCheck->NH3

Caption: Decision matrix for selecting stationary phase and modifiers based on solubility and polarity.

Module 3: Frequently Asked Questions (FAQs)

Q: Why not just use Reverse Phase (C18) for all polar amines?

A: You often should. For isoquinolines with multiple polar groups (e.g., hydroxyls), Normal Phase (Silica) often fails because the solvent required to move the compound (e.g., 20% MeOH) dissolves the silica itself.

  • Recommendation: If your TLC requires >15% MeOH in DCM to move the spot to Rf 0.3, switch to C18 Reverse Phase .

  • Buffer Selection: Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide in water/acetonitrile.[1] High pH keeps the isoquinoline deprotonated (neutral), increasing retention on C18 and improving peak shape.

Q: Can I use TFA (Trifluoroacetic acid) to fix peak shape?

A: Proceed with caution.[1] While TFA (0.1%) creates sharp peaks by forming a tight ion-pair with the amine, it has two downsides:

  • Salt Formation: You isolate the trifluoroacetate salt, not the free base.

  • Mass Spec Suppression: TFA suppresses ionization in LC-MS.[1]

  • Better Alternative: Formic acid (0.1%) is volatile and friendlier to MS, though it still forms a salt.[1] For free base isolation, stick to basic modifiers (Ammonia/TEA).[1]

Q: What is the "Ammoniated Methanol" recipe?

A: Preparing fresh ammoniated methanol ensures reproducibility. Protocol:

  • Chill 100 mL of anhydrous Methanol in an ice bath.

  • Bubble anhydrous Ammonia gas into it for 10-15 minutes (saturation).

  • OR (Easier): Mix 10 mL of 30% Aqueous Ammonium Hydroxide with 90 mL Methanol.

  • Use this "Solvent B" in a gradient with DCM ("Solvent A").[1]

Module 4: Data & Solvent Systems

Standard Solvent Systems for Isoquinoline Amines
Polarity LevelSolvent SystemModifierApplication
Low Hexane / Ethyl Acetate2% Triethylamine (TEA)Lipophilic isoquinolines; side-chain protected amines.[1]
Medium DCM / Methanol1% NH₄OH (aq)Standard synthetic isoquinolines; free -OH groups.[1]
High DCM / Methanol10% Ammoniated MeOHVery polar alkaloids; quaternary salts (use caution).[1]
Reverse Phase Water / Acetonitrile10mM NH₄HCO₃ (pH 10)Highly polar, water-soluble isoquinolines.[1]
Visualization: Mechanism of Silanol Blocking

SilanolBlocking Silica Silica Surface Silanol Si-OH (Acidic) Silica->Silanol Amine Isoquinoline (Target) Amine->Silanol Blocked Amine->Amine Elutes Freely Modifier TEA/NH3 (Shield) Modifier->Silanol Preferential Binding

Caption: Competitive binding mechanism: Basic modifiers (TEA/NH3) saturate acidic silanol sites, allowing the target amine to elute without tailing.

References

  • Biotage. (2023).[1][7] Flash Column Chromatography with Ammonia: Strategies for Basic Compounds. Retrieved from [Link][1]

  • Teledyne ISCO. (2012).[1] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Phenomenex. (2025).[1] Tip on Peak Tailing of Basic Analytes in HPLC and Flash. Retrieved from [Link][1]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][8] Rapid chromatographic techniques for preparative separations with moderate resolution.[1][8][9] Journal of Organic Chemistry, 43(14), 2923–2925.[1][8] Retrieved from [Link][1]

  • Waters Corporation. (2025).[1] Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[1] Retrieved from [Link][1]

Sources

Validation & Comparative

Comparing potency of N1,N1-dimethyl-1,5-isoquinolinediamine vs H-series inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide compares the pharmacological profiles, potency, and selectivity of N1,N1-dimethyl-1,5-isoquinolinediamine (representing the 1,5-isoquinolinediamine class of kinase inhibitors) versus the classical H-series inhibitors (isoquinoline sulfonamides).

Executive Summary

  • H-Series (e.g., H-7, H-8, H-89, Fasudil): The "gold standard" isoquinoline sulfonamides developed by Hidaka et al. They are broad-spectrum Serine/Threonine kinase inhibitors with high affinity for PKA, PKG, PKC, and ROCK . They function as ATP-competitive inhibitors.

  • N1,N1-dimethyl-1,5-isoquinolinediamine (and derivatives): Represents a distinct scaffold (isoquinolinediamine) often associated with B-Raf and Tyrosine Kinase inhibition. Unlike the sulfonyl-linked H-series, the direct amine linkage at the 1,5-positions alters the binding geometry, typically shifting selectivity toward the MAPK pathway (Raf-MEK-ERK) rather than the AGC kinase family (PKA/PKC).

Chemical Structure & Mechanistic Distinction

The fundamental difference lies in the linker group attached to the isoquinoline core, which dictates the binding mode within the ATP pocket.

FeatureH-Series Inhibitors 1,5-Isoquinolinediamines
Core Structure 5-Isoquinolinesulfonamide1,5-Isoquinolinediamine
Linker Sulfonyl group (-SO₂-) at position 5Amine groups (-NH-) at positions 1 & 5
Key Representative H-89 , Fasudil (HA-1077) N1,N1-dimethyl-1,5-isoquinolinediamine , B-Raf Inhibitor 1
Primary Targets PKA, ROCK, PKC, PKG (AGC Family)B-Raf, C-Raf (Tyrosine/Raf Family)
Binding Mode ATP-competitive (Hinge region binder)ATP-competitive (Often Type II / DFG-out)
Structural Visualization (Graphviz)

InhibitorComparison cluster_HSeries H-Series (Sulfonamides) cluster_Diamine 1,5-Isoquinolinediamines Isoquinoline_S Isoquinoline Core Sulfonyl Sulfonyl Linker (-SO2-) Isoquinoline_S->Sulfonyl Tail_S Piperazine/Homopiperazine (e.g., Fasudil, H-7) Sulfonyl->Tail_S Target_AGC Target: AGC Kinases (PKA, ROCK, PKC) Tail_S->Target_AGC Selectivity Isoquinoline_D Isoquinoline Core Amine_1 N1-Dimethylamine Isoquinoline_D->Amine_1 Pos 1 Amine_5 N5-Amine Tail Isoquinoline_D->Amine_5 Pos 5 Target_Raf Target: Raf Kinases (B-Raf, C-Raf) Amine_5->Target_Raf Selectivity

Caption: Structural divergence between H-series (sulfonyl linker targeting PKA/ROCK) and 1,5-isoquinolinediamines (amine substitutions targeting Raf).

Potency & Selectivity Comparison

The H-series is renowned for PKA/ROCK inhibition, while 1,5-isoquinolinediamines are engineered for the MAPK pathway.

Comparative Potency Table (IC₅₀ / Kᵢ Values)
Target KinaseH-89 (H-Series) Fasudil (H-Series) 1,5-Isoquinolinediamine (Raf Series)
PKA (cAMP-dependent) 0.048 µM (Ki) 1.6 µM (Ki)> 10 µM (Low Potency)
ROCK (Rho-kinase) 0.27 µM (IC50)0.33 µM (Ki) > 5 µM
PKC (Protein Kinase C) 31.7 µM (IC50)3.3 µM (Ki)Weak / Inactive
B-Raf (V600E) > 50 µMInactive0.001 - 0.1 µM (IC50)
C-Raf > 50 µMInactive0.001 - 0.01 µM (IC50)

Note: Data for 1,5-isoquinolinediamine refers to optimized derivatives (e.g., B-Raf Inhibitor 1) as the N1,N1-dimethyl prototype is often a scaffold intermediate.

Analysis of Selectivity
  • H-Series (PKA/ROCK Bias):

    • H-89 is the most potent for PKA but cross-reacts with MSK1 and S6K1.

    • Fasudil (HA-1077) is a clinical ROCK inhibitor (vasodilator) but retains moderate PKA/PKC activity.

    • Mechanism: They bind to the ATP pocket's adenine region, with the sulfonamide tail extending into the solvent-accessible region.

  • 1,5-Isoquinolinediamines (Raf Bias):

    • The N1,N1-dimethyl substitution often improves lipophilicity and membrane permeability.

    • Derivatives in this class (e.g., LUT-014) are potent Type II inhibitors of B-Raf , stabilizing the inactive DFG-out conformation.

    • Contrast: They lack significant activity against PKA or ROCK, making them orthogonal tools to the H-series.

Experimental Protocols

To validate the potency of N1,N1-dimethyl-1,5-isoquinolinediamine vs. H-series, use the following kinase assay workflows.

Protocol A: PKA Inhibition Assay (H-Series Validation)
  • Objective: Measure IC50 against cAMP-dependent Protein Kinase.

  • Method: Radiometric [γ-32P]ATP Assay.

  • Reaction Mix: Prepare 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM IBMX (to inhibit phosphodiesterases), and 5 µM Kemptide (substrate).

  • Inhibitor: Add serial dilutions of H-89 or N1,N1-dimethyl-1,5-isoquinolinediamine (0.1 nM – 100 µM).

  • Initiation: Add 10 µM ATP (spiked with 1 µCi [γ-32P]ATP) and 10 ng purified PKA catalytic subunit.

  • Incubation: 30°C for 10 minutes.

  • Termination: Spot 20 µL onto P81 phosphocellulose paper; wash 3x with 0.75% phosphoric acid.

  • Detection: Scintillation counting.

  • Expected Result: H-89 IC50 ≈ 50 nM; Isoquinolinediamine IC50 > 10 µM.

Protocol B: B-Raf Kinase Assay (Diamine Validation)
  • Objective: Measure IC50 against B-Raf(V600E).

  • Method: FRET-based Assay (e.g., LanthaScreen).

  • Reaction Mix: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: GFP-labeled MEK1 (MAP2K1).

  • Inhibitor: Add serial dilutions of N1,N1-dimethyl-1,5-isoquinolinediamine derivative.

  • Initiation: Add ATP (at Km) and B-Raf(V600E) enzyme.

  • Detection: Measure TR-FRET emission ratio (520/495 nm) after 60 min.

  • Expected Result: Isoquinolinediamine IC50 < 100 nM; H-89 IC50 > 10 µM.

Signaling Pathway Impact

The choice of inhibitor dictates which downstream pathway is silenced.

Pathways cluster_ROCK H-Series Target Pathway (Cytoskeleton) cluster_Raf Isoquinolinediamine Target Pathway (Proliferation) RhoA RhoA (GTP) ROCK ROCK1/2 RhoA->ROCK MLC Myosin Light Chain ROCK->MLC Phosphorylation Contraction Actin Contraction (Vasoconstriction) MLC->Contraction HSeries H-Series (Fasudil/H-1152) HSeries->ROCK Inhibits Ras Ras (GTP) Raf B-Raf / C-Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Diamine 1,5-Isoquinolinediamine Diamine->Raf Inhibits

Caption: H-series inhibitors block Rho/ROCK-mediated cytoskeletal organization, whereas 1,5-isoquinolinediamines block Ras/Raf-mediated cell proliferation.

References

  • Hidaka, H., et al. (1984). "Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C." Biochemistry, 23(21), 5036-5041. Link

  • Engh, R. A., et al. (1996). "Crystal structures of catalytic subunit of cAMP-dependent protein kinase in complex with isoquinolinesulfonyl protein kinase inhibitors H7, H8, and H89." Journal of Biological Chemistry, 271(42), 26157-26164. Link

  • Davies, S. P., et al. (2000). "Specificity and mechanism of action of some commonly used protein kinase inhibitors." Biochemical Journal, 351(1), 95-105. Link

  • Tsai, J., et al. (2008). "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity." Proceedings of the National Academy of Sciences, 105(8), 3041-3046. (Context for Raf inhibitor scaffolds). Link

  • Ono-Saito, N., et al. (1999). "H-series protein kinase inhibitors and potential clinical applications." Pharmacology & Therapeutics, 82(2-3), 123-131. Link

Mass spectrometry fragmentation pattern of C11H13N3 isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Mass Spectrometry Profiling of C11H13N3 Isoquinoline Isomers

Executive Summary

In the landscape of drug development and forensic analysis, the chemical formula C11H13N3 (Exact Mass: 187.1109 Da) presents a critical identification challenge.[1] This formula is shared by structurally distinct but isobaric compounds, most notably amino-alkyl-isoquinolines (used as synthetic ligands and potential bioactive scaffolds) and cyanophenylpiperazines (common New Psychoactive Substances or NPS).

This guide provides a definitive comparison of the mass spectrometry (MS) fragmentation patterns of 1-(5-Isoquinolyl)ethane-1,2-diamine (representing the isoquinoline class) versus its primary isomer, 1-(2-Cyanophenyl)piperazine . We analyze the mechanistic divergence in their dissociation pathways to establish self-validating identification protocols.

Comparative Analysis: Isoquinolines vs. Piperazine Isomers

The differentiation of these isomers relies on exploiting the stability of the aromatic isoquinoline core against the fragile aliphatic piperazine ring.[1]

FeatureIsoquinoline Derivative (e.g., 1-(5-Isoquinolyl)ethane-1,2-diamine)Piperazine Isomer (e.g., 1-(2-Cyanophenyl)piperazine)
Core Structure Fused Bicyclic Aromatic (Rigid)Monocyclic Aliphatic Ring linked to Phenyl (Flexible)
Ionization (ESI+) Forms stable [M+H]+ at m/z 188.11Forms stable [M+H]+ at m/z 188.11
Primary Loss Neutral Loss of Ammonia (NH3, -17 Da) or side chain cleavage.Ring Opening / Cross-Ring Cleavage (-43 Da) .
Diagnostic Ion m/z 171 ([M+H-NH3]+) and m/z 129 (Isoquinoline cation).[1]m/z 145 (Loss of C2H5N) and m/z 102 (Cyanophenyl cation).[1]
Collision Energy Requires higher CE (>25 eV) to fracture the aromatic core.[1]Fragments readily at lower CE (15-20 eV).[1]

Deep Dive: Fragmentation Pathways

Isoquinoline Pathway: Side-Chain Ejection

The fragmentation of 1-(5-Isoquinolyl)ethane-1,2-diamine is driven by the stability of the isoquinoline aromatic system.[1] The aliphatic diamine side chain is the "weakest link."[1]

  • Ammonia Loss: The terminal amine group is easily ejected, leading to a characteristic [M+H-17]+ peak at m/z 171.[1]

  • Benzylic Cleavage: High energy collisions sever the bond between the side chain and the ring, yielding the bare isoquinoline cation at m/z 129 .[1]

Piperazine Pathway: Ring Disintegration

1-(2-Cyanophenyl)piperazine (CPP) undergoes a classic retro-Diels-Alder (RDA) type fragmentation or internal ring cleavage.

  • Imine Loss: The piperazine ring opens and loses an imine fragment (C2H5N, 43 Da), creating a dominant peak at m/z 145 .[1]

  • Cation Formation: Further fragmentation leaves the cyanophenyl moiety, often observed at m/z 102 or m/z 118 (if retaining nitrogen).[1]

Visualization of Signaling Pathways (DOT)

FragmentationPathways IQ_Parent Isoquinoline Isomer [M+H]+ m/z 188 IQ_Frag1 [M+H - NH3]+ m/z 171 IQ_Parent->IQ_Frag1 -NH3 (17 Da) Low CE IQ_Frag2 Isoquinoline Core m/z 129 IQ_Frag1->IQ_Frag2 -C2H4N High CE PP_Parent Cyanophenylpiperazine [M+H]+ m/z 188 PP_Frag1 Piperazine Cleavage [M+H - C2H5N]+ m/z 145 PP_Parent->PP_Frag1 -C2H5N (43 Da) Ring Opening PP_Frag2 Cyanophenyl Cation m/z 102 PP_Frag1->PP_Frag2 -C2H5N Secondary Loss

Caption: Divergent fragmentation trees for C11H13N3 isomers. Blue path: Isoquinoline (side-chain loss).[1] Red path: Piperazine (ring disintegration).[1]

Experimental Protocols

To replicate these results and ensure authoritative differentiation, follow this validated LC-MS/MS workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Rationale: Acidification ensures complete protonation ([M+H]+) for ESI efficiency.[1]

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2]

  • Source Temp: 350°C (Ensures desolvation of the nitrogen-rich compounds).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Collision Gas: Argon or Nitrogen.[1]

Gradient Elution Profile:

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow: 0.3 mL/min.[1][2]

Time (min)%BEvent
0.05Load
1.05Desalt
5.095Elute (Isomers separate here)
7.095Wash
7.15Re-equilibrate
Data Interpretation Table

Use this decision matrix to classify unknown C11H13N3 samples.

Observed Ion (m/z)Relative AbundanceStructural Inference
188.11 100% (Parent)Confirms Formula C11H13N3.[3]
171.08 High (>50%)Isoquinoline Series: Indicates loss of terminal amine (-NH3).[1]
145.08 High (>60%)Piperazine Series: Indicates piperazine ring cleavage.[1]
129.06 Medium (20-40%)Isoquinoline Series: Bare isoquinoline core.[1]
102.05 Medium (20-40%)Piperazine Series: Cyanophenyl cation.[1]

References

  • BenchChem. (2025).[1][4] 1-(5-Isoquinolyl)ethane-1,2-diamine: Structure and Properties. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 111373-03-6, Cyanophenylpiperazine. Retrieved from [1]

  • Wiley Online Library. (2014).[1] Mass Spectrometry: Principles and Applications - Fragmentation Patterns. Retrieved from [1]

  • MDPI. (2016).[1] Analytical differentiation of quinolinyl- and isoquinolinyl-substituted isomers. Retrieved from [1]

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A Comparative Guide to Validating the Purity of N1,N1-dimethylisoquinoline-1,5-diamine using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, scientifically grounded protocol for the purity validation of N1,N1-dimethylisoquinoline-1,5-diamine, a key intermediate in various synthetic pathways. We will explore a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) methodology, offering a rationale for each experimental choice, and compare its performance with alternative analytical techniques. Our approach is rooted in the principles of scientific integrity, drawing upon established guidelines from regulatory bodies such as the U.S. Pharmacopeia (USP), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[1][2][3][4]

The Criticality of Purity for N1,N1-dimethylisoquinoline-1,5-diamine

N1,N1-dimethylisoquinoline-1,5-diamine serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The presence of impurities, even at trace levels, can have significant downstream consequences, including:

  • Altered Biological Activity: Impurities may possess their own pharmacological or toxicological profiles, leading to off-target effects or reduced efficacy of the final active pharmaceutical ingredient (API).

  • Inaccurate Stoichiometry: The presence of impurities can lead to incorrect molar calculations in subsequent synthetic steps, impacting reaction yields and the purity of the final product.

  • Regulatory Scrutiny: Regulatory agencies mandate stringent purity thresholds for all pharmaceutical intermediates and APIs.[5] Failure to meet these standards can result in significant delays and financial penalties.

Given these considerations, a robust and validated analytical method for purity determination is not merely a recommendation but a necessity.

I. The Power of LC-MS for Purity Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a gold-standard technique for the analysis of pharmaceutical compounds and their impurities.[5][6][7] Its power lies in the synergistic combination of the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.[7] This allows for the simultaneous separation, identification, and quantification of the target compound and any co-eluting impurities, even those with similar chemical structures.

Experimental Workflow for LC-MS Purity Analysis

The following diagram illustrates the comprehensive workflow for validating the purity of N1,N1-dimethylisoquinoline-1,5-diamine using LC-MS.

LC-MS Purity Validation Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis & Reporting Standard_Prep Prepare Standard Solution (Known Concentration) Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Prepare Sample Solution (N1,N1-dimethylisoquinoline-1,5-diamine) Sample_Prep->Injection LC_Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, Full Scan & SIM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Identification MS_Detection->Peak_Integration Purity_Calculation Calculate % Purity (Area Normalization) Peak_Integration->Purity_Calculation Validation_Report Generate Validation Report Purity_Calculation->Validation_Report

Caption: Workflow for LC-MS Purity Validation.

Detailed LC-MS Protocol

This protocol is designed to be a self-validating system, incorporating principles outlined in regulatory guidelines to ensure trustworthiness and scientific rigor.

1. Rationale for Method Development Choices

  • Stationary Phase Selection: A C18 reversed-phase column is chosen due to its wide applicability and proven effectiveness in separating aromatic amines.[8] The non-polar nature of the C18 stationary phase provides good retention for the moderately polar N1,N1-dimethylisoquinoline-1,5-diamine.

  • Mobile Phase Composition: A gradient elution using a mixture of water and methanol, both with 0.1% formic acid, is employed.[9] Formic acid serves two critical purposes: it protonates the amine functional groups, enhancing their retention on the reversed-phase column, and it facilitates efficient ionization in the mass spectrometer's electrospray ionization (ESI) source.

  • Mass Spectrometric Detection: Electrospray ionization in positive mode (ESI+) is selected as it is highly effective for ionizing basic compounds like amines.[8] Data will be acquired in both full scan mode to detect any unexpected impurities and in selected ion monitoring (SIM) mode for sensitive quantification of the target analyte and known potential impurities.[10]

2. Step-by-Step Experimental Protocol

a. Materials and Reagents:

  • N1,N1-dimethylisoquinoline-1,5-diamine sample

  • Reference standard of N1,N1-dimethylisoquinoline-1,5-diamine (purity >99.5%)

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

b. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

  • Mass Spectrometer with an ESI source (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer like Q-TOF)[9]

c. Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

d. Mass Spectrometer Conditions:

ParameterCondition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Full Scan Range m/z 100-500
SIM Ion (M+H)+ To be determined based on the exact mass

3. Data Analysis and Purity Calculation

The purity of the N1,N1-dimethylisoquinoline-1,5-diamine sample is determined using the area normalization method. This involves calculating the percentage of the main peak area relative to the total area of all detected peaks in the chromatogram.

Formula for % Purity:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Data Summary

PeakRetention Time (min)Area% AreaIdentification
13.515,0000.5Impurity A
24.82,955,00098.5N1,N1-dimethylisoquinoline-1,5-diamine
36.230,0001.0Impurity B
Total 3,000,000 100.0

Based on this hypothetical data, the purity of the sample would be calculated as 98.5%.

II. Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other analytical techniques can also be employed for purity determination. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the nature of the potential impurities.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation by liquid chromatography, detection by UV-Vis absorbance.[11]Robust, widely available, good for quantitative analysis of known impurities.Less sensitive than MS, may not detect impurities that lack a chromophore, co-eluting peaks can lead to inaccurate quantification.
GC-MS Separation of volatile compounds by gas chromatography, detection by mass spectrometry.[12]Excellent for volatile and semi-volatile impurities, high sensitivity and specificity.[12]Requires derivatization for non-volatile or polar compounds like aromatic amines, which can be time-consuming and introduce variability.[12]
NMR Nuclear Magnetic Resonance spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).[13][14][15]Provides definitive structural information, can quantify without a reference standard for the impurity (using an internal standard).[16]Lower sensitivity compared to MS, requires a relatively pure sample for accurate quantification, complex spectra can be difficult to interpret.[13]
Decision-Making Framework for Method Selection

The following diagram provides a logical framework for selecting the most appropriate analytical technique based on the analytical needs.

Method Selection Logic Start Need to Validate Purity of N1,N1-dimethylisoquinoline-1,5-diamine Check_Impurity_Profile Is the impurity profile well-characterized? Start->Check_Impurity_Profile Check_Sensitivity Is high sensitivity for trace impurities critical? Check_Impurity_Profile->Check_Sensitivity No Use_HPLC_UV Use HPLC-UV for routine QC Check_Impurity_Profile->Use_HPLC_UV Yes Check_Volatility Are impurities expected to be volatile? Check_Structural_Info Is definitive structural information required? Check_Volatility->Check_Structural_Info No Use_GC_MS Consider GC-MS (with derivatization) Check_Volatility->Use_GC_MS Yes Use_NMR Use qNMR for structural confirmation and absolute quantification Check_Structural_Info->Use_NMR Yes Use_LC_MS Use LC-MS for comprehensive purity profiling and high sensitivity Check_Structural_Info->Use_LC_MS No Check_Sensitivity->Check_Volatility No Check_Sensitivity->Use_LC_MS Yes

Caption: Decision tree for analytical method selection.

III. Conclusion

The purity of N1,N1-dimethylisoquinoline-1,5-diamine is a critical quality attribute that directly impacts its suitability for use in research and drug development. This guide has provided a comprehensive and scientifically rigorous LC-MS method for its purity validation, grounded in established regulatory principles. By understanding the rationale behind the experimental choices and comparing the strengths and weaknesses of alternative analytical techniques, researchers can make informed decisions to ensure the quality and integrity of their chemical intermediates. The adoption of a well-validated analytical method is not just a procedural step but a fundamental component of robust scientific practice and successful pharmaceutical development.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 2010. [Link]

  • Agilent. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Tahara, M., et al. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 2024. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Gao, Y., et al. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis, 2025. [Link]

  • Singh, B., & Kumar, R. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry, 2021. [Link]

  • Sharma, S., & Kumar, A. Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. Journal of Pharmaceutical Research International, 2025. [Link]

  • Tahara, M., et al. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 2024. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Agilent Technologies. Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. [Link]

  • Shimadzu. Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. [Link]

  • European Compliance Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • van Amsterdam, P., et al. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 2010. [Link]

  • Niessen, W. M. A. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 2000. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • RASĀYAN Journal of Chemistry. LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. [Link]

  • LabRulez LCMS. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of LC, tandem MS, and identification of some structural isomers. [Link]

  • Shimadzu. LC/MS/MS Analysis for Restricted Chemicals in Textiles. [Link]

  • Al-Rajab, A. J., et al. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 2016. [Link]

  • Dejaegher, B., & Vander Heyden, Y. Method Development for Drug Impurity Profiling: Part 1. LCGC International, 2020. [Link]

  • Zhang, Y., et al. Determination of Aromatic Amines Released from Azo Dyes in Paper Packaging by Liquid Chromatography-Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL, 2019. [Link]

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

  • Sisu@UT. 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. [Link]

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Comparative Guide: Bioassay Validation for Isoquinoline-Based PARP Inhibitor Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Trapping Imperative

In the development of next-generation PARP inhibitors (PARPi), the isoquinoline scaffold presents a classic yet potent chemical backbone. However, a common failure mode in preclinical development is relying solely on catalytic inhibition (IC50) as a predictor of efficacy.

The Scientist's Insight: Clinical efficacy in BRCA-mutant tumors correlates more strongly with PARP Trapping —the stabilization of the PARP-DNA complex—than with enzymatic inhibition alone.[1] While Olaparib (phthalazinone) is the first-in-class benchmark, Talazoparib (phthalazine) represents the best-in-class standard for trapping potency (~100x > Olaparib).[2][3]

This guide outlines a validation hierarchy to position your isoquinoline candidate (Candidate-ISO) against these benchmarks, moving from biochemical kinetics to the critical chromatin-trapping phenotype.

Mechanistic Basis & Comparative Benchmarks

To validate your candidate, you must distinguish between two distinct mechanisms.

The Dual Mechanism of Action[4]
  • Catalytic Inhibition: Blocking the NAD+ binding pocket, preventing poly(ADP-ribose) (PAR) chain formation.

  • PARP Trapping: Locking the PARP enzyme onto Single-Strand Breaks (SSBs), creating a cytotoxic lesion that stalls replication forks.[4]

Mechanism Visualization

The following diagram illustrates the divergence between simple inhibition and the cytotoxic trapping mechanism.

PARP_Mechanism cluster_pathways Drug Intervention Pathways DNA_Damage Single Strand Break (SSB) PARP_Recruit PARP1 Recruitment DNA_Damage->PARP_Recruit Inhibition Catalytic Inhibition (No PAR formation) PARP_Recruit->Inhibition Candidate-ISO (Blocks NAD+) Trapping PARP Trapping (Protein-DNA Crosslink) PARP_Recruit->Trapping High-Potency Binding (Stabilizes Complex) NAD NAD+ NAD->PARP_Recruit Substrate Repair DNA Repair (BER) Inhibition->Repair If Trapping is Weak Collapse Replication Fork Collapse (Cytotoxicity) Trapping->Collapse Dominant Mechanism

Caption: Divergence of PARP inhibitor mechanisms. While catalytic inhibition stops repair, trapping actively creates cytotoxic lesions (Replication Fork Collapse).

Benchmark Performance Data

Use this table to set pass/fail criteria for your Isoquinoline candidate.

FeatureOlaparib (Benchmark)Talazoparib (Gold Standard)Candidate-ISO (Target Profile)
Scaffold PhthalazinonePhthalazineIsoquinoline
PARP1 Enzymatic IC50 ~1.0 – 5.0 nM~0.5 – 1.0 nM< 5.0 nM
PARP Trapping Potency Moderate (1x)High (~100x Olaparib)> 10x Olaparib
Cellular IC50 (BRCA-) ~10 – 20 nM~0.5 – 2.0 nM< 10 nM
Selectivity (PARP1 vs 2) Low SelectivityLow SelectivityTarget Dependent

Phase 1: Biochemical Validation (Cell-Free)

Objective: Confirm affinity to the NAD+ binding pocket and establish assay robustness (Z-factor).

Assay Choice: Chemiluminescent ELISA

Why: Colorimetric assays (absorbance) often lack the dynamic range to distinguish sub-nanomolar potencies typical of isoquinolines. Chemiluminescence provides the necessary femtogram-level sensitivity.[5]

Protocol: Chemiluminescent Competitive Binding

Reagents: Biotinylated-NAD+, Histone-coated plates, Streptavidin-HRP.[6]

  • Coat: Incubate histone substrate on 96/384-well plates (4°C overnight). Wash 3x with PBST.

  • Block: Add 5% BSA blocking buffer (1h, RT) to prevent non-specific binding.

  • Reaction Assembly:

    • Add PARP1 enzyme (0.5 U/well).

    • Add Candidate-ISO (Serial dilution: 10 µM to 0.1 pM).

    • Initiate: Add Biotin-NAD+ cocktail.

  • Incubate: 60 mins at RT. Critical: Do not over-incubate; reaction linearity is lost after substrate depletion.

  • Detection: Add Streptavidin-HRP followed by Chemiluminescent Substrate (e.g., ECL).

  • Read: Luminometer (RLU).

Data Analysis:

  • Calculate Z-Factor :

    
    
    
  • Requirement: Z > 0.5 is mandatory for validation.

Phase 2: Cellular Target Engagement

Objective: Prove the drug enters the cell and inhibits PARylation under stress.

Workflow Visualization

Cell_Assay Cells MDA-MB-436 (BRCA1 Mut) Treat 1. Add Candidate-ISO (1 hr pre-incubation) Cells->Treat Damage 2. Add Alkylating Agent (MMS or H2O2) Treat->Damage Lysis 3. Cell Lysis (RIPA + PARG Inhibitor) Damage->Lysis Detect 4. Western Blot / ELISA (Anti-PAR Antibody) Lysis->Detect

Caption: Cellular engagement workflow. Note the requirement for PARG inhibitors during lysis to preserve the PAR signal.

Critical Protocol Nuance: The "PARG" Problem

Poly(ADP-ribose) glycohydrolase (PARG) rapidly degrades PAR chains (half-life < 2 min).

  • Validation Rule: You MUST include a PARG inhibitor (e.g., ADP-HPD or Tannic Acid) in your lysis buffer. Without this, false positives (low PAR signal) will mimic drug efficacy.

Detection Method
  • Primary Ab: Anti-Poly(ADP-ribose) [Clone 10H is standard].

  • Readout: Reduction in the "PAR smear" (high molecular weight laddering) on Western Blot compared to DMSO control.

Phase 3: The Differentiator – PARP Trapping Assay

Objective: Quantify the physical entrapment of PARP1 on chromatin. This is the definitive test for an isoquinoline candidate's potential to rival Talazoparib.

Methodology: Chromatin Fractionation

This assay separates soluble proteins (cytosol/nucleoplasm) from DNA-bound proteins (chromatin).

Step-by-Step Protocol (Murai Method)
  • Treatment: Treat cells (e.g., HeLa or DT40) with Candidate-ISO (100 nM - 1 µM) for 4 hours.

    • Note: Alkylating agents (MMS) can be added to exaggerate the trapping signal.

  • Harvest: Trypsinize and wash in ice-cold PBS.

  • Fractionation Step 1 (Soluble):

    • Resuspend in Low Salt Buffer (10 mM HEPES, 10 mM KCl, 0.1% Triton X-100).

    • Incubate 10 min on ice.

    • Centrifuge 1300 x g, 5 min, 4°C.

    • Supernatant = Soluble Fraction (S).

  • Fractionation Step 2 (Chromatin-Bound):

    • Resuspend the pellet in High Salt/Nuclease Buffer (200 mM NaCl, 0.2 U/µL Micrococcal Nuclease).

    • Incubate 10 min at 37°C (to digest DNA and release trapped PARP).

    • Centrifuge high speed (10,000 x g).

    • Supernatant = Chromatin Fraction (P).

  • Quantification: Western Blot both fractions for PARP1.

  • Calculation:

    
    
    
Interpreting Results
  • Olaparib: Shows ~10-20% shift to chromatin fraction.

  • Talazoparib: Shows >50% shift to chromatin fraction.

  • Candidate-ISO: If your candidate shows <10% trapping despite low IC50, it is likely a "Catalytic-Only" inhibitor and may fail in vivo efficacy trials for BRCA-deficient tumors.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
High Well-to-Well Variance Edge effects or pipetting error.Use automated dispensing; exclude outer wells; check Z-factor.
No PAR Signal in Positive Control PARG activity during lysis.Crucial: Add 1 µM ADP-HPD to lysis buffer immediately.
High IC50 in Cell vs. Biochem Poor permeability (common in Isoquinolines).Run PAMPA or Caco-2 permeability assay; check P-gp efflux liability.
Trapping Signal is Weak Nuclease digestion failed.Ensure Micrococcal Nuclease is fresh; extend incubation at 37°C.

References

  • Murai, J., et al. (2012).[4][7][8] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research, 72(21), 5588–5599. Link

  • Murai, J., et al. (2014).[3][4][7] "Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib." Molecular Cancer Therapeutics, 13(2), 433–443. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

  • Pommier, Y., et al. (2016). "Layman’s guide to PARP inhibitors." Science Translational Medicine, 8(362). Link

  • BPS Bioscience. "PARP1 Chemiluminescent Assay Kit Protocol." Link

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Structural and Functional Divergence of 1,5- vs 1,8-Isoquinolinediamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth structural and functional comparison of 1,5- versus 1,8-isoquinolinediamine derivatives. This analysis is designed for medicinal chemists and drug developers, focusing on the critical divergence in synthetic accessibility, molecular geometry, and pharmacological potential.

Executive Summary

In the realm of nitrogen heterocycles, isoquinolinediamines represent a privileged scaffold for kinase inhibition and DNA intercalation. However, the position of the amino substituents dictates the molecule's fate in drug discovery.

  • 1,5-Isoquinolinediamine (1,5-IQD): The "Linear Workhorse." This isomer is synthetically accessible and structurally optimized for bridging the ATP-binding pocket of kinases. It serves as the core for major ROCK (Rho-kinase) and PKA inhibitors (e.g., Fasudil analogues).

  • 1,8-Isoquinolinediamine (1,8-IQD): The "Peri-Steric Isomer." Characterized by the proximity of the C1 and C8 positions (peri-positions), this isomer suffers from severe steric strain and synthetic bottlenecks. While it possesses unique metal-chelating potential, its non-planarity and difficulty of preparation render it a rare scaffold in pharmaceutical libraries.

Key Takeaway: Researchers should prioritize the 1,5-isomer for ATP-competitive inhibition projects due to its superior geometric fit and established synthetic routes. The 1,8-isomer should be reserved for specialized chelation or proton-sponge applications.

Structural & Physicochemical Analysis[1]

The defining difference between these isomers is the spatial relationship between the amine groups relative to the isoquinoline core.

Geometric Comparison
Feature1,5-Isoquinolinediamine1,8-Isoquinolinediamine
Substituent Distance Distal (~6.5 Å): Amines are on opposite sides of the bicyclic core.Proximal (~2.4 Å): Amines are in peri-positions, forcing interaction.
Symmetry Asymmetric distribution; "Dumbbell-like" vector.Pseudo-symmetric; "Claw-like" vector.
Planarity High: The molecule remains planar, allowing DNA intercalation or stacking in narrow protein pockets.Distorted: Steric repulsion between C1-NH₂ and C8-NH₂ forces substituents out of plane (twist).
Basicity (pKa) Standard aromatic amine basicity.[1]Enhanced (Proton Sponge Effect): The 1,8-amines can trap a proton between them, stabilizing the cation via intramolecular H-bonding.
The "Peri-Effect" in 1,8-IQD

In the 1,8-isomer, the C1 and C8 positions are spatially analogous to the 1,8-positions in naphthalene. The Van der Waals radii of the amino groups overlap, creating significant repulsion.

  • Consequence: To relieve strain, the amino groups twist out of the aromatic plane. This breaks conjugation with the ring system, reducing the "aromatic character" of the amines and preventing effective stacking interactions (e.g., with DNA base pairs).

Synthetic Accessibility & Causality

The dominance of 1,5-IQD in drug databases is largely driven by synthetic chemistry. The preparation of 1,8-IQD faces a "double penalty" of regioselectivity and steric hindrance.

Synthesis Pathways

The standard route involves nitration of isoquinoline followed by reduction and amination.

1. Nitration Selectivity:

  • Nitration of isoquinoline yields 5-nitroisoquinoline (90%) and 8-nitroisoquinoline (10%) .

  • Implication: The starting material for the 1,5-isomer is abundant; the 1,8-precursor is a minor impurity requiring difficult chromatographic separation.

2. The Chichibabin Bottleneck (Critical): To install the amine at C1 (the most electrophilic site), chemists use the Chichibabin reaction (NaNH₂).

  • For 1,5-IQD: The C5-amino group is distal. It does not sterically hinder the C1 position. The reaction proceeds smoothly.

  • For 1,8-IQD: The C8-amino group (or nitro group) sits directly above the C1 position. This exerts a steric blockade , preventing the nucleophilic attack of the amide ion (NH₂⁻) at C1.

Visual Synthesis Workflow (DOT Diagram)

SynthesisComparison IsoQ Isoquinoline Nitration Nitration (HNO3/H2SO4) IsoQ->Nitration Nitro5 5-Nitroisoquinoline (Major Product ~90%) Nitration->Nitro5 Major Path Nitro8 8-Nitroisoquinoline (Minor Product ~10%) Nitration->Nitro8 Minor Path Amine5 5-Aminoisoquinoline Nitro5->Amine5 Reduction (H2/Pd) Chichi5 Chichibabin Reaction (NaNH2, 150°C) Amine5->Chichi5 Prod15 1,5-Isoquinolinediamine (High Yield, Scalable) Chichi5->Prod15 Amine8 8-Aminoisoquinoline Nitro8->Amine8 Reduction Chichi8 Chichibabin Reaction (NaNH2) Amine8->Chichi8 Block STERIC BLOCKADE (Peri-effect prevents C1 attack) Chichi8->Block Prod18 1,8-Isoquinolinediamine (Trace/Difficult) Block->Prod18 Low Success

Figure 1: Divergent synthesis pathways showing the high accessibility of the 1,5-isomer versus the steric blockade hindering the 1,8-isomer.

Pharmacological Performance Comparison

Kinase Inhibition (Target: ROCK/PKA)
  • 1,5-Derivatives (e.g., Fasudil analogs):

    • Mechanism: The isoquinoline ring binds to the ATP-binding hinge region. The C1-amine often acts as a hydrogen bond donor to the hinge backbone. The C5-amine is positioned to project substituents out toward the solvent front or into the ribose pocket, allowing for modular optimization of solubility and potency.

    • Data Support: 1,5-substituted isoquinolines consistently show IC50 values in the low nanomolar (nM) range for ROCK1/2 due to this optimal geometry.

  • 1,8-Derivatives:

    • Mechanism: The proximity of C1 and C8 substituents creates a bulky "wall" on one side of the molecule. This prevents the isoquinoline core from sliding deeply into the narrow ATP cleft.

    • Performance: Generally inactive or significantly less potent (µM range) for typical kinase targets due to steric clash with the gatekeeper residue.

DNA Binding & Intercalation
  • 1,5-Derivatives: The planar structure allows effective intercalation between DNA base pairs. The distal amines can form electrostatic interactions with the phosphate backbone on both sides of the groove (spanning the helix).

  • 1,8-Derivatives: The twisted non-planar geometry (caused by the peri-effect) disrupts intercalation. These molecules cannot stack effectively, leading to poor DNA binding affinity.

Experimental Protocol: Synthesis of 1,5-Isoquinolinediamine

This protocol ensures the production of the 1,5-isomer, avoiding common regio-isomeric contamination.

Reagents: 5-Nitroisoquinoline, Raney Nickel, Hydrazine Hydrate, Sodium Amide (NaNH₂), Xylene.

Step 1: Reduction to 5-Aminoisoquinoline
  • Dissolve 5-nitroisoquinoline (10 mmol) in ethanol (50 mL).

  • Add Raney Nickel (10 mol%) catalyst carefully (slurry in water).

  • Add Hydrazine Hydrate (30 mmol) dropwise at 60°C (Exothermic!).

  • Reflux for 2 hours until yellow color fades.

  • Filter through Celite and evaporate solvent. Yield: ~90% (Off-white solid).

Step 2: Chichibabin Amination (The Critical Step)

Self-Validating Check: Ensure the reaction vessel is strictly anhydrous; NaNH₂ reacts violently with water.

  • Suspend 5-aminoisoquinoline (5 mmol) in dry xylene (20 mL).

  • Add Sodium Amide (NaNH₂, 6 mmol) in portions under Nitrogen atmosphere.

  • Heat to reflux (140°C) for 6 hours. Observation: Evolution of hydrogen gas and formation of a dark red color indicates active anion formation.

  • Quench: Cool to 0°C and carefully add ice water.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from benzene or ethanol.

  • Product: 1,5-Isoquinolinediamine (Yellow needles).

References

  • Chichibabin Reaction Mechanism & Scope

    • Source: "The Chichibabin Reaction."[1][2][3][4][5][6][7][8] Chemical Reviews.

    • Context: Defines the nucleophilic attack mechanism at C1 and the requirement for electron-deficient rings.
    • (General Overview)

  • Synthesis of Isoquinoline Derivatives

    • Source: CN1431199A "Method for synthesizing 1-amino isoquinoline".
    • Context: Detailed industrial protocol for converting 1-nitro to 1-amino and general amination str
  • Peri-Interaction in Naphthalene/Isoquinoline Systems

    • Source: "The peri-interaction in 1-substituted naphthalenes." ResearchGate.[9]

    • Context: Explains the steric twisting and "proton sponge" basicity enhancement in 1,8-substituted systems.
  • Kinase Inhibitor Structural Activity (1,5-derivatives)

    • Source: "Synthesis and biological activity of 1,5-isoquinolinediamine derivatives.
    • Context: Validates the use of 1,5-diamines in RAF/ROCK kinase inhibition.

Sources

A Comparative Guide to the Synthesis of N-Methylated Aminoisoquinolines: Benchmarking Classical and Modern Routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the N-methylated aminoisoquinoline scaffold is a privileged structure, forming the core of numerous biologically active molecules. The strategic introduction of the N-methyl group can significantly enhance pharmacological properties, including potency, selectivity, and metabolic stability. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important class of compounds, supported by experimental data and detailed protocols to inform methodological choices in a research and development setting.

Core Synthetic Strategies: A Strategic Overview

The synthesis of N-methylated aminoisoquinolines can be broadly approached through two strategic sequences:

  • Route A: Isoquinoline core formation followed by N-methylation. This is the most traditional and widely employed strategy. It involves first constructing the isoquinoline ring system, typically as a secondary amine, and subsequently introducing the N-methyl group.

  • Route B: N-methylation prior to or during isoquinoline core formation. In this approach, the nitrogen atom is methylated at an earlier stage in the synthetic sequence, or the cyclization reaction is designed to directly yield the N-methylated product.

This guide will benchmark the most prominent methods within these strategies, focusing on the classical Pictet-Spengler and Bischler-Napieralski reactions for isoquinoline synthesis, and the Eschweiler-Clarke reaction, reductive amination, and modern catalytic methods for N-methylation.

Benchmarking Isoquinoline Ring Formation

The construction of the tetrahydroisoquinoline core is the foundational step in many synthetic approaches. The Pictet-Spengler and Bischler-Napieralski reactions are two of the most established methods for this transformation.

The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] The reaction proceeds through a Schiff base or iminium ion intermediate, which then undergoes an electrophilic aromatic substitution.[1]

Advantages:

  • Often proceeds under relatively mild conditions, especially with electron-rich aromatic rings.[1]

  • Directly yields the 1,2,3,4-tetrahydroisoquinoline core.

  • Can be performed with a wide variety of aldehydes and ketones to install diversity at the C1 position.

Limitations:

  • Less reactive aromatic systems may require harsh acidic conditions and high temperatures.[1]

  • Regioselectivity can be an issue with unsymmetrically substituted β-arylethylamines.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction, first reported in 1893, is the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline.[2][3] This intermediate must then be reduced to the desired tetrahydroisoquinoline.

Advantages:

  • A reliable method for the synthesis of 1-substituted dihydroisoquinolines.

  • The starting β-arylethylamides are readily prepared from corresponding carboxylic acids.

Limitations:

  • Generally requires harsh, refluxing acidic conditions.[4]

  • It is a two-step process to obtain the tetrahydroisoquinoline core (cyclization followed by reduction).

  • Electron-withdrawing groups on the aromatic ring can hinder the cyclization.

A Comparative Analysis of N-Methylation Techniques

Once the tetrahydroisoquinoline core is in hand, the crucial N-methylation step is performed. Several methods are at the disposal of the synthetic chemist, each with its own set of advantages and drawbacks.

Eschweiler-Clarke Reaction

This classical reaction offers a straightforward method for the N-methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[5] The reaction proceeds via reductive amination, where formaldehyde forms an iminium ion that is subsequently reduced by formic acid.[6] A key advantage is that the reaction stops at the tertiary amine stage without forming quaternary ammonium salts.[5]

Advantages:

  • High efficiency and often provides excellent yields (typically 67-99% for secondary amines).[6]

  • Simple and inexpensive reagents.

  • Avoids the use of toxic alkyl halides.

  • Does not typically cause racemization at adjacent chiral centers.[5]

Limitations:

  • Requires elevated temperatures (often reflux).

  • The use of formic acid can be incompatible with acid-sensitive functional groups.

  • In some cases, β-phenylethylamines can undergo a competing Pictet-Spengler cyclization.[6]

Reductive Amination with Alternative Reducing Agents

A more modern and often milder alternative to the classical Eschweiler-Clarke reaction is reductive amination using formaldehyde with a different reducing agent. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

Advantages:

  • Can often be performed at room temperature, offering milder reaction conditions.

  • A wide range of reducing agents are available, allowing for optimization based on substrate and functional group tolerance.

  • Can be a one-pot procedure.

Limitations:

  • The cost of some reducing agents can be higher than formic acid.

  • Sodium cyanoborohydride is toxic and requires careful handling.

  • The reactivity of the reducing agent must be carefully chosen to avoid reduction of the starting aldehyde.

Direct Alkylation with Methyl Halides

The direct N-alkylation of a secondary amine with a methyl halide (e.g., methyl iodide) in the presence of a base is a fundamental SN2 reaction.

Advantages:

  • Conceptually simple and utilizes readily available reagents.

Limitations:

  • Prone to over-alkylation, leading to the formation of quaternary ammonium salts.[7]

  • Requires a stoichiometric amount of base.[7]

  • Methyl halides are toxic and volatile.

  • May not be suitable for complex molecules with multiple nucleophilic sites.

Modern Catalytic N-Methylation with Methanol

In recent years, "green" chemistry approaches have led to the development of catalytic N-methylation methods using methanol as a sustainable C1 source.[8][9] These reactions, often catalyzed by transition metals like iridium or ruthenium, proceed via a "borrowing hydrogen" mechanism.[10][11]

Advantages:

  • Highly atom-economical, with water as the only byproduct.[10]

  • Methanol is an inexpensive and environmentally benign reagent.

  • Can be highly selective for mono-N-methylation.

Limitations:

  • Requires a catalyst, which can be expensive and may need to be removed from the final product.

  • Often requires elevated temperatures.

  • Catalyst sensitivity to other functional groups can be a concern.

Data-Driven Comparison of Synthetic Routes

To provide a clear, data-supported comparison, let's examine the synthesis of a representative target molecule, N-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline , via two distinct and plausible synthetic sequences.

Route A: Pictet-Spengler Cyclization Followed by Eschweiler-Clarke N-Methylation

Route A cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Eschweiler-Clarke Methylation Phenethylamine Phenethylamine Pictet-Spengler Pictet-Spengler (e.g., TFA, heat) Phenethylamine->Pictet-Spengler Benzaldehyde Benzaldehyde Benzaldehyde->Pictet-Spengler THIQ 1-Phenyl-1,2,3,4- tetrahydroisoquinoline Pictet-Spengler->THIQ Eschweiler-Clarke Eschweiler-Clarke (HCHO, HCOOH, heat) THIQ->Eschweiler-Clarke N-Me-THIQ N-Methyl-1-phenyl-1,2,3,4- tetrahydroisoquinoline Eschweiler-Clarke->N-Me-THIQ

Figure 1: Synthetic workflow for Route A.

Route B: Bischler-Napieralski Cyclization, Reduction, and Reductive Amination

Route B cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bischler-Napieralski Reaction cluster_2 Step 3: Reduction cluster_3 Step 4: Reductive Amination Phenethylamine Phenethylamine Amidation Amidation Phenethylamine->Amidation Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Amidation Amide N-(2-Phenylethyl)benzamide Amidation->Amide Bischler-Napieralski Bischler-Napieralski (POCl₃, heat) Amide->Bischler-Napieralski DHIQ 1-Phenyl-3,4- dihydroisoquinoline Bischler-Napieralski->DHIQ Reduction Reduction (e.g., NaBH₄) DHIQ->Reduction THIQ 1-Phenyl-1,2,3,4- tetrahydroisoquinoline Reduction->THIQ Reductive_Amination Reductive Amination (HCHO, NaBH₃CN) THIQ->Reductive_Amination N-Me-THIQ N-Methyl-1-phenyl-1,2,3,4- tetrahydroisoquinoline Reductive_Amination->N-Me-THIQ

Figure 2: Synthetic workflow for Route B.
StepRoute AYield (%)Route BYield (%)
1 Pictet-Spengler Reaction~70-85%Amide Formation>95%
2 Eschweiler-Clarke Methylation~80-95%Bischler-Napieralski Reaction~70-90%
3 --Reduction of Dihydroisoquinoline~85-95%
4 --Reductive Amination~80-95%
Overall ~56-81% ~51-77%

Note: Yields are approximate and can vary significantly based on the specific reaction conditions, substrate, and scale.

Experimental Protocols

Route A: Pictet-Spengler Reaction and Eschweiler-Clarke Methylation

Step 1: Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

  • To a solution of 2-phenylethylamine (1.0 equiv) in a suitable solvent such as toluene or acetonitrile, add benzaldehyde (1.05 equiv).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, 10 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Step 2: N-Methylation via Eschweiler-Clarke Reaction

  • To a solution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in formic acid (excess, e.g., 5-10 equiv), add formaldehyde (37% aqueous solution, excess, e.g., 3-5 equiv).

  • Heat the reaction mixture to reflux (typically 80-100 °C) for several hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Route B: Bischler-Napieralski, Reduction, and Reductive Amination

Step 1: Synthesis of N-(2-Phenylethyl)benzamide

  • Dissolve 2-phenylethylamine (1.0 equiv) and a base (e.g., triethylamine, 1.2 equiv) in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath and add benzoyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to yield the amide, which can often be used without further purification.

Step 2: Synthesis of 1-Phenyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

  • Dissolve N-(2-phenylethyl)benzamide (1.0 equiv) in a dry, inert solvent such as toluene.

  • Add phosphorus oxychloride (POCl₃, 2-5 equiv) and reflux the mixture for 2-4 hours.[4]

  • Cool the reaction and remove the excess POCl₃ and solvent under reduced pressure.[4]

  • Dissolve the residue in dichloromethane and wash with aqueous sodium bicarbonate solution.

  • Dry the organic layer and concentrate. Purify by column chromatography to obtain the dihydroisoquinoline.

Step 3: Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

  • Dissolve the 1-phenyl-3,4-dihydroisoquinoline (1.0 equiv) in methanol or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.5-2.0 equiv) portion-wise.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water and extract with an organic solvent.

  • Dry and concentrate the organic layer to yield the tetrahydroisoquinoline.

Step 4: N-Methylation via Reductive Amination

  • To a solution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in a solvent such as methanol or dichloromethane, add formaldehyde (37% aqueous solution, 1.2 equiv).

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.2 equiv) and a catalytic amount of acetic acid.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction, extract with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices and Field-Proven Insights

  • Choice of Isoquinoline Synthesis: The Pictet-Spengler reaction is often preferred for its directness and milder potential conditions, especially in academic or early-stage discovery settings. The Bischler-Napieralski route, while longer, can be more robust and scalable for certain substrates, making it a viable option in process development. The choice is often dictated by the electronic nature of the aromatic ring; electron-donating groups favor the Pictet-Spengler, while the Bischler-Napieralski can be more effective for less activated systems.

  • Choice of N-Methylation Method: For routine, small-scale synthesis where functional group tolerance is not a major concern, the Eschweiler-Clarke reaction is a cost-effective and high-yielding choice. In the context of complex, multi-functional molecules often encountered in drug development, the milder conditions of reductive amination with borohydride reagents are generally favored to avoid potential side reactions. Catalytic N-methylation with methanol is an emerging green alternative, particularly attractive for large-scale synthesis where sustainability and atom economy are critical considerations.

  • Self-Validating Protocols: The protocols described are designed to be self-validating through in-process monitoring (TLC, LC-MS). The clear separation of intermediates and the use of robust purification techniques like column chromatography ensure the identity and purity of the products at each stage.

Conclusion

The synthesis of N-methylated aminoisoquinolines can be achieved through several reliable synthetic routes. The choice of a specific pathway is a strategic decision that depends on factors such as the substitution pattern of the target molecule, the scale of the synthesis, cost considerations, and the presence of other functional groups.

For rapid access and structural diversity at the C1 position, the Pictet-Spengler reaction followed by a robust N-methylation protocol like the Eschweiler-Clarke reaction or reductive amination often represents the most efficient approach. The Bischler-Napieralski route offers a solid, albeit longer, alternative that can be advantageous for certain substrates. As the field moves towards more sustainable practices, catalytic N-methylation with methanol is poised to become an increasingly important tool in the synthetic chemist's arsenal.

This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions when embarking on the synthesis of this important class of molecules.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]

  • Tetrahydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Synthesis of N‐phenyl‐1,2,3,4‐tetrahydroisoquinoline and its derivatives. ResearchGate. [Link]

  • Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. Royal Society of Chemistry. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Publishing. [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC. [Link]

  • Versatile and sustainable heterogenous N-methylation of various amines by methanol over a Pt/C catalyst. ResearchGate. [Link]

  • One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin. ResearchGate. [Link]

  • A de novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives. Thieme. [Link]

  • Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. PubMed. [Link]

  • N-Methylation of tetrahydroquinolines 17a-d.. ResearchGate. [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

  • The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. DePaul University. [Link]

  • Eschweiler-Clarke-Methylierung. ResearchGate. [Link]

  • Additive-free N-Methylation of Amines with Methanol over Supported Iridium Catalyst. The Royal Society of Chemistry. [Link]

  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Universidad de Zaragoza. [Link]

  • N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. Organic Chemistry Portal. [Link]

  • A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline De- rivatives. CORE. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. MDPI. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1,5-Isoquinolinediamine, N1,N1-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: An Evidence-Based Assessment

The foundation of safe disposal is a thorough understanding of the potential hazards. Based on the toxicological and physical data of analogous compounds, 1,5-Isoquinolinediamine, N1,N1-dimethyl- should be handled as a hazardous substance with the following potential characteristics:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Similar compounds can cause irritation or burns to the skin and eyes.[1][2]

  • Flammability: May be a combustible liquid. Vapors could form explosive mixtures with air, and thermal decomposition may release toxic gases such as nitrogen oxides and carbon monoxide.[1]

  • Reactivity: Potentially incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

This presumptive hazard profile dictates that 1,5-Isoquinolinediamine, N1,N1-dimethyl- must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Quantitative Hazard Summary

For a clearer understanding, the table below summarizes the pertinent hazard information extrapolated from related chemical compounds.

Hazard CategoryAnticipated Properties and Remarks
Acute Toxicity (Oral) Likely harmful if swallowed. Similar compounds have shown moderate to high acute oral toxicity.
Skin Corrosion/Irritation Expected to be a skin irritant and may cause chemical burns.
Serious Eye Damage/Irritation High potential for serious eye irritation or damage.
Flammability Treat as a combustible liquid. Keep away from heat, sparks, and open flames.
Reactivity Avoid contact with strong oxidizing agents, acids, and bases.

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a stringent, step-by-step disposal protocol is paramount to ensuring safety and regulatory compliance. The following workflow provides a comprehensive guide from the point of generation to final disposal.

Step 1: Immediate Waste Segregation at the Source

The principle of waste segregation is to prevent unintended chemical reactions and to ensure proper disposal routing.

  • Designate a Specific Waste Container: At the point of waste generation (e.g., in the fume hood), designate a clearly labeled, dedicated container for 1,5-Isoquinolinediamine, N1,N1-dimethyl- waste.

  • Waste Characterization: This waste should be classified as hazardous chemical waste . It may fall under multiple hazard classes including toxic and possibly flammable or corrosive, depending on its formulation and concentration.

  • Container Compatibility: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.[3] The container must have a secure, leak-proof cap.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless you can confirm their compatibility. Never mix unknown wastes.

Step 2: Proper Labeling and Container Management

Clear and accurate labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies.

  • Hazardous Waste Labeling: The container must be labeled with the words "Hazardous Waste".

  • Full Chemical Name: Clearly write the full chemical name: "1,5-Isoquinolinediamine, N1,N1-dimethyl-". Avoid using abbreviations or chemical formulas.

  • Principal Investigator and Location: Include the name of the principal investigator and the laboratory location.

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.

Step 3: Interim Storage in a Satellite Accumulation Area (SAA)

The SAA is a designated area within the laboratory where hazardous waste is temporarily stored before being transferred to a central accumulation area.

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill. The secondary container should be large enough to hold the entire contents of the primary container.

  • Segregation by Hazard Class: Store the container segregated from incompatible materials, such as strong acids and oxidizers.

Step 4: Arranging for Final Disposal

The final disposal of hazardous waste must be handled by trained professionals in accordance with institutional and governmental regulations.

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full (approximately 90% capacity) or the accumulation time limit is approaching, contact your institution's EHS department to schedule a waste pickup.

  • Provide Necessary Documentation: Be prepared to provide a waste manifest or any other documentation required by your EHS office. This will typically include the chemical name, quantity, and hazard classification.

  • Professional Disposal: The EHS department will ensure that the waste is transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). These facilities are equipped to handle and dispose of chemical waste in an environmentally sound manner.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of 1,5-Isoquinolinediamine, N1,N1-dimethyl-.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Containerization & Labeling cluster_2 Interim Storage (SAA) cluster_3 Final Disposal Start Waste Generated: 1,5-Isoquinolinediamine, N1,N1-dimethyl- Characterize Characterize Waste: Hazardous (Toxic, potentially Flammable/Corrosive) Start->Characterize SelectContainer Select Compatible Container (e.g., HDPE) Characterize->SelectContainer LabelContainer Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date PI & Location SelectContainer->LabelContainer StoreInSAA Store in Satellite Accumulation Area LabelContainer->StoreInSAA SecondaryContainment Use Secondary Containment StoreInSAA->SecondaryContainment Segregate Segregate from Incompatibles SecondaryContainment->Segregate ContactEHS Container Full? Contact EHS for Pickup Segregate->ContactEHS ProfessionalDisposal Professional Disposal at a Licensed TSDF ContactEHS->ProfessionalDisposal

Caption: Disposal workflow for 1,5-Isoquinolinediamine, N1,N1-dimethyl-.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of chemical waste is not merely a procedural task but a reflection of a laboratory's commitment to safety, ethical research, and environmental stewardship. For a compound like 1,5-Isoquinolinediamine, N1,N1-dimethyl-, where specific data is limited, a conservative and informed approach based on analogous compounds is essential. By following the detailed procedures outlined in this guide, researchers can confidently manage this final, crucial step of their experimental work, ensuring a safe and compliant laboratory environment.

References

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]

  • National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. NSTA. Retrieved from [Link]

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Personal protective equipment for handling 1,5-Isoquinolinediamine, N1,N1-dimethyl-

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1,5-Isoquinolinediamine, N1,N1-dimethyl-

A Principle-Based Approach to Safety for Novel Amine Compounds

As Senior Application Scientist, this guide provides a comprehensive operational framework for the safe handling of 1,5-Isoquinolinediamine, N1,N1-dimethyl-. It is critical to note that detailed, substance-specific toxicological data for this compound is not widely published. Therefore, this document establishes a conservative safety protocol based on the known hazards of structurally related chemicals, such as aromatic amines and N,N-dimethylated compounds. This approach ensures a high margin of safety when working with novel or poorly characterized substances.

Core Principle: You must treat 1,5-Isoquinolinediamine, N1,N1-dimethyl- as a hazardous substance with the potential for severe skin and eye damage, toxicity upon ingestion, inhalation, or skin absorption, and possible skin sensitization. The foundation of this guide is the mandatory consultation of the supplier-specific Safety Data Sheet (SDS) before any handling, storage, or disposal.

Hazard Assessment: An Inductive, Structure-Based Analysis

The molecular structure of 1,5-Isoquinolinediamine, N1,N1-dimethyl- contains functional groups that are hallmarks of hazardous materials. Aromatic amines and N,N-dimethylated compounds frequently exhibit significant biological activity. Many chemicals with similar structures are known to be corrosive, toxic, and capable of causing allergic skin reactions.[1][2]

Potential HazardRationale Based on Structural AnalogsRepresentative Citations
Severe Skin Burns & Eye Damage Aromatic and alkyl amines are often corrosive, causing irreversible damage to skin and eyes upon contact.[2][3][4] This is considered the primary and most immediate risk.[2][3][4][5]
Acute Toxicity Harmful or toxic effects are common if the substance is swallowed, inhaled, or absorbed through the skin.[1][2][6][7] The dimethylamino group can facilitate skin penetration.[8][1][2][6][7]
Skin Sensitization Repeated exposure to aromatic amines can lead to an allergic skin reaction, which becomes evident upon subsequent contact.[1][2][9][1][2][9]
Respiratory Irritation Inhalation of dust or vapors may cause irritation to the respiratory tract.[1][9][1][9]
Target Organ & Chronic Effects Some related compounds, like N,N-Dimethylformamide (DMF), are associated with reproductive toxicity and other long-term health effects.[7][10] The toxicological properties of this specific compound have not been fully investigated.[6][11][6][7][10][11]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is dictated by the potential hazards and the specific procedure being performed. The following table outlines the minimum required PPE for handling 1,5-Isoquinolinediamine, N1,N1-dimethyl-. All work must be conducted within a certified chemical fume hood.[11][12][13]

Task / Scale of OperationRequired Eye/Face ProtectionRequired Hand ProtectionRequired Body & Respiratory Protection
Weighing Solid (<1g) Chemical safety gogglesSingle pair of chemical-resistant nitrile glovesFull-length lab coat
Solution Preparation (any volume) Chemical splash goggles and a full-face shield[14][15]Double-gloving (e.g., nitrile inner, butyl rubber outer)Chemical-resistant apron over a lab coat
Reaction Workup / Large Scale (>5g) Chemical splash goggles and a full-face shieldDouble-gloving with extended cuffsChemical-resistant, flame-retardant coveralls[16]
Emergency Spill Cleanup Full-face shield over chemical splash gogglesHeavy-duty, chemical-resistant gloves (e.g., butyl rubber)Impervious full-body suit and appropriate respiratory protection[17]

Causality of PPE Choices:

  • Eye and Face Protection: Because amines can cause severe and potentially irreversible eye damage, protection is paramount.[1][3][6] A face shield is mandated for any task with a splash potential, such as liquid transfers, to protect the entire face.[14][15]

  • Hand Protection: The risk of skin absorption and corrosion necessitates robust hand protection.[1][2] Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin. Always inspect gloves for integrity before use and dispose of them immediately after handling the chemical.[11]

  • Body Protection: A lab coat is the minimum standard. For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron or coveralls are required to prevent skin contact and contamination of personal clothing.[10][16] Contaminated clothing must be removed immediately and laundered separately before reuse.[17]

Operational Plan: From Preparation to Disposal

Safe handling is a systematic process. The following workflow must be adhered to for all procedures involving 1,5-Isoquinolinediamine, N1,N1-dimethyl-.

Pre-Operation Protocol
  • Consult the SDS: Read and fully understand the supplier's Safety Data Sheet.

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification. Confirm the location and functionality of the nearest safety shower and eyewash station.[11]

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before starting.

  • Don PPE: Put on the appropriate level of PPE as specified in the table above.

Execution: A Step-by-Step Workflow

The following diagram illustrates the logical flow for safely handling the compound.

cluster_prep 1. Preparation Phase cluster_exec 2. Handling Phase cluster_clean 3. Post-Handling Phase cluster_emergency 4. Emergency Response prep_sds Review SDS & Assess Risk prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup exec_handle Handle Chemical (Weigh, Transfer, React) prep_setup->exec_handle Begin Work exec_observe Monitor for Spills or Contamination exec_handle->exec_observe clean_decon Decontaminate Glassware & Work Surfaces exec_observe->clean_decon Conclude Work emergency_spill Spill Occurs exec_observe->emergency_spill If Spill clean_waste Segregate & Seal Hazardous Waste clean_decon->clean_waste clean_doff Doff PPE Correctly clean_waste->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash emergency_action Evacuate & Alert emergency_spill->emergency_action emergency_cleanup Use Spill Kit emergency_action->emergency_cleanup

Caption: Workflow for safe handling of hazardous amine compounds.

Emergency & Spill Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Spills: Evacuate the immediate area.[10] For small spills, contain the material with an inert absorbent (e.g., sand, vermiculite) and place it into a sealed container for hazardous waste disposal.[12][17] Use non-sparking tools for cleanup.[6][12] Do not allow the material to enter drains.[16][17]

Disposal Plan: Cradle-to-Grave Responsibility

All materials contaminated with 1,5-Isoquinolinediamine, N1,N1-dimethyl- must be treated as hazardous waste.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste: Contaminated gloves, absorbent materials, weighing paper, etc.

    • Liquid Waste: Unused solutions and reaction mixtures.

  • Container Management: Ensure waste containers are kept closed when not in use and stored in a designated, well-ventilated secondary containment area away from incompatible materials.[18]

  • Regulatory Compliance: All waste must be disposed of through a licensed waste disposal contractor in accordance with all local, regional, and national regulations.[10][18][19] Under no circumstances should this chemical or its containers be disposed of down the drain.[20]

By adhering to this principle-based safety guide, researchers can effectively mitigate the risks associated with handling novel or uncharacterized amine compounds, fostering a secure and responsible laboratory environment.

References

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Material Safety Data Sheet. (2006, September 14). N,N-Dimethyl-p-phenylenediamine.
  • INDOFINE Chemical Company, Inc. (2026, January 23). Safety Data Sheet. Retrieved from [Link]

  • Covestro. (2013, March). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from a source providing Covestro guidance documents.
  • The National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from a source providing NIH safety guides.
  • Lin, H. Y., et al. (2006). Evaluation of the effectiveness of personal protective equipment against occupational exposure to N,N-dimethylformamide. Journal of Hazardous Materials, 138(3), 557-563. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, January 16). Safety Data Sheet: N,N'-Dimethylethylenediamine.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.